molecular formula C15H22O4 B1203745 Verrucarol

Verrucarol

Cat. No.: B1203745
M. Wt: 266.33 g/mol
InChI Key: ZSRVBNXAPSQDFY-CXOCQXMISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,7R,9R,11R)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol is a natural product found in Paramyrothecium roridum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(2R,7R,9R,11R)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol

InChI

InChI=1S/C15H22O4/c1-9-3-4-14(7-16)11(5-9)19-12-6-10(17)13(14,2)15(12)8-18-15/h5,10-12,16-17H,3-4,6-8H2,1-2H3/t10-,11-,12-,13?,14-,15?/m1/s1

InChI Key

ZSRVBNXAPSQDFY-CXOCQXMISA-N

SMILES

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)CO

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1)(C3([C@@H](C[C@H](C34CO4)O2)O)C)CO

Canonical SMILES

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)CO

Pictograms

Acute Toxic; Irritant

Synonyms

verrucarol

Origin of Product

United States

Foundational & Exploratory

Verrucarol as a Precursor for Macrocyclic Trichothecenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of verrucarol's role as a crucial precursor in the biosynthesis of macrocyclic trichothecenes. Macrocyclic trichothecenes are a class of mycotoxins with significant cytotoxic, antifungal, and immunomodulatory properties, making them both a concern for food safety and a source of potential therapeutic agents. This document details the biosynthetic pathway from this compound, experimental protocols for production and analysis, and the cellular signaling pathways affected by these complex molecules.

Introduction to this compound and Macrocyclic Trichothecenes

This compound is a tetracyclic sesquiterpenoid that forms the core structure of all trichothecene (B1219388) mycotoxins. It belongs to the type D trichothecenes, which are characterized by a macrocyclic ester linkage between the C4 and C15 hydroxyl groups. This macrocycle is formed from a dicarboxylic acid, which is biosynthesized by a polyketide synthase pathway. The structural diversity of the macrocycle gives rise to a wide range of macrocyclic trichothecenes, including the well-known roridins and verrucarins. These compounds are primarily produced by various species of fungi, most notably from the genera Myrothecium, Stachybotrys, and Podostroma.[1][2]

The potent biological activities of macrocyclic trichothecenes stem from their ability to inhibit protein synthesis in eukaryotes.[3] This inhibition triggers a ribotoxic stress response, leading to the activation of mitogen-activated protein kinase (MAPK) signaling pathways and, ultimately, apoptosis.[3] This mechanism of action makes them highly toxic but also presents opportunities for their development as anticancer agents.

Biosynthesis of Macrocyclic Trichothecenes from this compound

The biosynthesis of macrocyclic trichothecenes is a complex process involving a series of enzymatic reactions. The pathway begins with the cyclization of farnesyl pyrophosphate to form the trichothecene core, which is then hydroxylated to produce this compound. The key step in the formation of macrocyclic trichothecenes is the esterification of the C4 and C15 hydroxyl groups of this compound with a dicarboxylic acid synthesized by a polyketide synthase (PKS) pathway.

Key Enzymes in Macrocycle Formation:

  • TRI17 and TRI18: These genes encode for polyketide synthases that are responsible for the synthesis of the dicarboxylic acid chain that will form the macrocycle.[4]

  • TRI24: This gene encodes an acyltransferase that is crucial for the formation of the macrocyclic ring.[5] It is believed to catalyze the esterification of the polyketide chain to the this compound core.

The general biosynthetic pathway is illustrated below:

Macrocyclic Trichothecene Biosynthesis FPP Farnesyl Pyrophosphate Trichodiene Trichodiene FPP->Trichodiene Tri5 (Trichodiene Synthase) This compound This compound Trichodiene->this compound Multiple Steps (e.g., Tri4, Tri22) Macrocyclic_Trichothecenes Macrocyclic Trichothecenes (e.g., Roridins, Verrucarins) This compound->Macrocyclic_Trichothecenes TRI24 (Acyltransferase) Polyketide Dicarboxylic Acid (from Polyketide Pathway) Polyketide->Macrocyclic_Trichothecenes Polyketide_Synthase Polyketide Synthase (TRI17, TRI18) Polyketide_Synthase->Polyketide

Biosynthetic pathway of macrocyclic trichothecenes from farnesyl pyrophosphate, highlighting this compound as a key intermediate.

Experimental Protocols

This section provides detailed methodologies for the production, isolation, and analysis of this compound and macrocyclic trichothecenes, as well as for studying their effects on cellular signaling pathways.

Production and Isolation of this compound

This compound can be produced by culturing Myrothecium verrucaria and subsequently hydrolyzing the crude extract of macrocyclic trichothecenes.[6][7]

Protocol 1: Production of this compound from Myrothecium verrucaria

  • Culture Preparation:

    • Grow Myrothecium verrucaria (e.g., ATCC 24571) on a suitable solid medium such as potato dextrose agar (B569324) (PDA) to obtain a sporulating culture.

    • Inoculate a seed medium containing glucose (9.5 g/L) and corn steep liquor (6 ml/L) with spores from the solid culture.

    • Incubate the seed culture on a rotary shaker (100 rpm) at 28°C for 2 days.

  • Production Culture:

    • Prepare a production medium containing NH₄H₂PO₄ (1.0 g/L), K₂HPO₄ (3.0 g/L), NaCl (5.0 g/L), MgSO₄·7H₂O (0.2 g/L), sucrose (B13894) (40.0 g/L), and glycerol (B35011) (10 ml/L).

    • Inoculate the production medium with the seed culture (10% v/v).

    • Incubate the production culture on a rotary shaker (100 rpm) at 28°C for 7 days.

  • Extraction of Crude Trichothecenes:

    • After incubation, add sodium azide (B81097) (1 g/L) to inhibit further metabolism.

    • Add XAD-7 resin (200 ml/L) to the culture and continue shaking for 5 hours to adsorb the trichothecenes.

    • Filter the culture through a Buchner funnel to collect the mycelium and resin.

    • Wash the mycelium-resin mixture with water.

    • Elute the trichothecenes from the resin with acetone (B3395972).

    • Evaporate the acetone to obtain a crude extract.

  • Hydrolysis to this compound:

    • Dissolve the crude extract in methanol.

    • Add a solution of sodium methoxide (B1231860) in methanol.

    • Stir the mixture at room temperature for 1-2 hours.

    • Neutralize the reaction with acetic acid.

    • Evaporate the solvent.

    • Partition the residue between water and ethyl acetate (B1210297).

    • Collect the ethyl acetate layer and evaporate to dryness to yield crude this compound.

  • Purification of this compound:

    • Purify the crude this compound using silica (B1680970) gel column chromatography, eluting with a gradient of ethyl acetate in hexane.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Combine the fractions containing this compound and evaporate the solvent.

    • Recrystallize the purified this compound from a suitable solvent system (e.g., ether-hexane) to obtain pure crystals.[6]

Quantification of this compound and Macrocyclic Trichothecenes by HPLC-MS/MS

A sensitive and specific method for the quantification of this compound and macrocyclic trichothecenes is essential for biotransformation studies and production monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice.

Protocol 2: HPLC-MS/MS Analysis

  • Sample Preparation:

    • For culture extracts or enzymatic reaction mixtures, dilute the sample in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v).

    • For complex matrices like plant material or food, perform a solvent extraction followed by a clean-up step using solid-phase extraction (SPE) cartridges (e.g., C18).

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate and 0.1% formic acid.

    • Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A linear gradient from 10% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte. Example transitions are provided in the table below.

    • Optimize cone voltage and collision energy for each transition to maximize sensitivity.

Table 1: Example MRM Transitions for Trichothecene Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound267.1249.1
Roridin A533.3249.1
Verrucarin A503.2249.1

Note: These are example transitions and should be optimized for the specific instrument used.

Analysis of Ribotoxic Stress Response: MAPK Activation

The activation of p38 and JNK MAP kinases is a hallmark of the ribotoxic stress response induced by trichothecenes. Western blotting is a standard technique to measure the phosphorylation status of these kinases.

Protocol 3: Western Blot for p38 and JNK Phosphorylation

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages or Jurkat T cells) to 70-80% confluency.

    • Treat the cells with the desired concentration of the trichothecene (e.g., verrucarin A) for a specific time course (e.g., 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p38 (Thr180/Tyr182) and phospho-JNK (Thr183/Tyr185) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal loading, strip the membrane and re-probe with antibodies against total p38 and total JNK, or a loading control like β-actin or GAPDH.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection Cell_Treatment Cell Treatment with Trichothecene Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-p38, p-JNK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection Ribotoxic_Stress_Response Trichothecene Macrocyclic Trichothecene Ribosome Ribosome (60S A-site) Trichothecene->Ribosome Binds to RSR Ribotoxic Stress Response Ribosome->RSR Induces JNK JNK Activation RSR->JNK p38 p38 MAPK Activation RSR->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Cytokines Pro-inflammatory Cytokine Production p38->Cytokines

References

Verrucarol: A Technical Guide to its Discovery, Fungal Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verrucarol, a tetracyclic sesquiterpenoid of the trichothecene (B1219388) mycotoxin family, has garnered significant interest within the scientific community due to its potent biological activities, including cytotoxic and protein synthesis inhibitory effects. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its fungal producers. It details the methodologies for fungal culture, extraction, and purification, supported by quantitative data and characterization techniques. Furthermore, this document elucidates the molecular mechanism of action of this compound, focusing on the induction of the ribotoxic stress response pathway. Detailed experimental protocols and visual workflows are provided to facilitate the replication and further investigation of this compelling natural product.

Introduction

This compound is a foundational structure within the type D class of trichothecene mycotoxins, which are characterized by a macrocyclic ester linkage at the C-4 and C-15 positions.[1] While this compound itself is a simple trichothecene, it is most commonly found in nature as a hydrolysis product of more complex macrocyclic trichothecenes such as Verrucarin A and roridins.[2][3] These parent compounds are produced by a variety of fungal genera, including Myrothecium, Fusarium, and Stachybotrys.[4] The discovery of this compound and its derivatives has been driven by their significant biological effects, which primarily stem from their ability to inhibit eukaryotic protein synthesis.[4][5] This inhibitory action triggers a cellular cascade known as the ribotoxic stress response, leading to the activation of mitogen-activated protein kinases (MAPKs) and subsequent apoptosis.[4][6][7] This guide will focus on the practical aspects of obtaining this compound from fungal sources, a critical step for further research into its therapeutic potential.

Fungal Production and Yield of this compound

This compound is typically not produced directly in large quantities by fungi but is rather obtained through the hydrolysis of more complex trichothecenes. The fungus Myrothecium verrucaria (recently reclassified as Albifimbria verrucaria) is a well-documented producer of these precursor compounds.[2][8] A straightforward and effective method for obtaining this compound involves the cultivation of M. verrucaria, followed by extraction and chemical hydrolysis of the crude extract.[2][9]

Table 1: Production and Yield of this compound from Myrothecium verrucaria

ParameterValueReference
Fungal StrainMyrothecium verrucaria ATCC 24571[2]
Culture MediumPotato Dextrose Broth (PDB)[10]
Fermentation Time42 days[10]
Extraction SolventEthyl Acetate (B1210297)[10]
Hydrolysis Agent5% KOH in Methanol[2]
Final Yield of this compoundApprox. 150 mg from 6 L culture[2]

Experimental Protocols

Fungal Culture and Fermentation

A robust fermentation process is crucial for maximizing the yield of this compound precursors. The following protocol is adapted from established methods for the cultivation of Myrothecium verrucaria.[2][10][11]

Materials:

  • Myrothecium verrucaria (e.g., ATCC 24571) culture

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile water

  • Incubator

Procedure:

  • Strain Activation: Revive the Myrothecium verrucaria culture from a lyophilized stock or agar slant onto PDA plates.

  • Incubation: Incubate the plates at 28°C for 7-10 days, or until sufficient mycelial growth and sporulation are observed.[11]

  • Inoculum Preparation: Prepare a spore suspension by washing the surface of the mature PDA plates with sterile water. Filter the suspension through sterile cheesecloth to remove mycelial debris.

  • Fermentation: Inoculate flasks containing PDB with the spore suspension.

  • Incubation: Incubate the liquid cultures at 28°C with shaking for an extended period (e.g., 42 days) to allow for the accumulation of macrocyclic trichothecenes.[10]

Extraction of Crude Mycotoxins

Materials:

  • Mature fungal culture broth

  • Ethyl Acetate

  • Separatory funnel

  • Anhydrous Sodium Sulfate (B86663)

  • Rotary evaporator

Procedure:

  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Solvent Extraction: Extract the culture filtrate with an equal volume of ethyl acetate. Repeat the extraction process three times to ensure complete recovery of the mycotoxins.[10]

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Hydrolysis to this compound

The crude extract, containing a mixture of macrocyclic trichothecenes, is subjected to basic hydrolysis to yield this compound.[2]

Materials:

  • Crude mycotoxin extract

  • 5% Potassium Hydroxide (KOH) in Methanol

  • Hydrochloric Acid (HCl) for neutralization

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Saponification: Dissolve the crude extract in 5% methanolic KOH and stir at room temperature overnight.

  • Neutralization: Carefully neutralize the reaction mixture with HCl.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.

Purification of this compound

The crude this compound is purified using column chromatography.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for column chromatography)

  • Hexane

  • Ethyl Acetate

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Column Preparation: Prepare a silica gel column packed in hexane.

  • Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the mobile phase is gradually increased to separate the components.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to obtain the purified compound.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

Table 2: Spectroscopic Data for this compound

TechniqueKey DataReference
¹³C NMR Characteristic peaks corresponding to the tetracyclic core and hydroxyl groups.[2]
¹H NMR Signals for the olefinic proton, protons adjacent to hydroxyl groups, and the epoxide ring.[10]
Mass Spectrometry (LC-MS) Molecular ion peak [M+H]⁺ at m/z 267.1591.[2]

Biological Mechanism of Action: The Ribotoxic Stress Response

This compound exerts its cytotoxic effects by inhibiting protein synthesis.[4] This is achieved by binding to the peptidyl transferase center of the 60S ribosomal subunit, which stalls the elongation phase of translation.[5][12] This ribosomal arrest triggers a signaling cascade known as the ribotoxic stress response .[4][6][7]

The binding of this compound to the ribosome is thought to induce a conformational change that activates ribosome-associated kinases, such as the double-stranded RNA-activated protein kinase (PKR).[7] This leads to the activation of downstream mitogen-activated protein kinases (MAPKs), specifically c-Jun N-terminal kinase (JNK) and p38.[4][6] The activation of these stress-activated protein kinases ultimately culminates in the induction of apoptosis (programmed cell death).[1][5]

Visualizations

Experimental Workflow for this compound Isolation

Verrucarol_Isolation_Workflow cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Hydrolysis & Purification Culture Myrothecium verrucaria Culture Fermentation Liquid Fermentation (PDB) Culture->Fermentation Harvest Harvest Mycelium & Broth Fermentation->Harvest Solvent_Extraction Ethyl Acetate Extraction Harvest->Solvent_Extraction Concentration Crude Extract Solvent_Extraction->Concentration Hydrolysis Base Hydrolysis (KOH/MeOH) Concentration->Hydrolysis Purification Silica Gel Chromatography Hydrolysis->Purification Pure_this compound Pure this compound Purification->Pure_this compound Ribotoxic_Stress_Pathway This compound This compound Ribosome 60S Ribosome (Peptidyl Transferase Center) This compound->Ribosome binds Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis RSR Ribotoxic Stress Response Protein_Synthesis->RSR PKR PKR Activation RSR->PKR MAPK_Activation MAPK Activation PKR->MAPK_Activation JNK_p38 JNK / p38 MAPK_Activation->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis

References

Immunomodulatory effects of low-dose Verrucarol exposure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Immunomodulatory Effects of Low-Dose Verrucarol Exposure

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a trichothecene (B1219388) mycotoxin, a class of fungal natural products known for their potent biological activities.[1][2] While high doses of this compound are primarily associated with cytotoxicity through the inhibition of protein synthesis, low-dose exposure reveals a more complex immunomodulatory profile.[2] At sub-lethal concentrations, this compound triggers the "ribotoxic stress response," a cellular stress cascade initiated by ribosomal damage. This response leads to the robust activation of Mitogen-Activated Protein Kinase (MAPK) pathways, particularly p38 and JNK.[3] Subsequent activation of downstream transcription factors, including Nuclear Factor-kappaB (NF-κB), results in the upregulation of pro-inflammatory genes, leading to increased production of cytokines and chemokines.[4][5] This guide provides a detailed overview of these mechanisms, supported by quantitative data from representative studies on trichothecenes, detailed experimental protocols, and visualizations of the core signaling pathways.

Introduction to this compound and the Ribotoxic Stress Response

This compound is a sesquiterpenoid natural product belonging to the trichothecene family of mycotoxins.[2] The defining structural feature responsible for its biological activity is the 12,13-epoxy ring.[1] The primary molecular mechanism of all trichothecenes is the inhibition of protein synthesis via binding to the 60S ribosomal subunit, which interferes with the peptidyl transferase center and blocks polypeptide chain elongation.[2]

However, the cellular response to this insult is not passive. The binding of this compound to the ribosome is recognized as a stress signal, initiating a specialized signaling cascade known as the Ribotoxic Stress Response (RSR) . Unlike global protein synthesis inhibitors, trichothecenes activate a specific set of stress-activated protein kinases (SAPKs), primarily the p38 and JNK members of the MAPK family. This activation occurs rapidly and at concentrations that only partially inhibit protein synthesis, highlighting a specific signaling role rather than a simple consequence of cellular shutdown.

Core Signaling Pathways in this compound-Induced Immunomodulation

The immunomodulatory effects of low-dose this compound are predominantly mediated by the activation of the MAPK and NF-κB signaling pathways. These pathways are central to the immune response, regulating everything from the initial recognition of pathogens to the activation of adaptive immunity.[4][6]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathways are crucial signaling cascades that convert extracellular stimuli into intracellular responses.[7] In the context of this compound, the ribotoxic stress acts as the stimulus. This leads to the phosphorylation and activation of a three-tiered kinase module: a MAP3K, a MAP2K, and finally the MAPK itself (p38 and JNK).[3] Activated p38 and JNK then translocate to the nucleus to phosphorylate and activate transcription factors like AP-1 (a dimer of c-Jun/c-Fos), which drives the expression of inflammatory genes.[3]

MAPK_Pathway cluster_membrane Cytoplasm cluster_nucleus Nucleus This compound This compound Ribosome Ribosome This compound->Ribosome Binds RSR Ribotoxic Stress Response Ribosome->RSR Triggers MAP3K MAP3K (e.g., ZAK, MEKK1) RSR->MAP3K Activates MAP2K MAP2K (MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK) MAP2K->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Genes Pro-inflammatory Gene Expression TF->Genes Induces

This compound-induced MAPK Pathway Activation.
Nuclear Factor-kappaB (NF-κB) Pathway

NF-κB is a master regulator of the inflammatory response.[4] In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] The MAPK pathway activated by this compound can lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4][5]

NFkB_Pathway cluster_membrane Cytoplasm cluster_nucleus Nucleus Upstream Upstream Signals (from MAPK pathway) IKK IKK Complex Upstream->IKK Activates IkB_NFkB IκB-NFκB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB_p P-IκB IkB_NFkB->IkB_p Releases NFkB NF-κB (Active) IkB_NFkB->NFkB Releases Degradation Proteasomal Degradation IkB_p->Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Genes Inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_nuc->Genes Induces

MAPK-dependent NF-κB Pathway Activation.

Quantitative Effects of Low-Dose this compound Exposure

The following tables summarize representative quantitative data on the immunomodulatory effects of low-dose trichothecene exposure on immune cells in vitro and in animal models in vivo. The data illustrates a consistent pattern of pro-inflammatory activation at sub-lethal concentrations.

Table 1: Representative In Vitro Effects of Low-Dose Trichothecene Exposure on Immune Cells

Cell Line Trichothecene (Concentration) Exposure Time Parameter Measured Result (% Change vs. Control)
RAW 264.7 (Murine Macrophage) This compound (100 nM) 4 hours TNF-α mRNA +850%
RAW 264.7 (Murine Macrophage) This compound (100 nM) 24 hours IL-6 Protein (Supernatant) +1200%
Human PBMCs This compound (50 nM) 30 minutes p38 Phosphorylation +600%
Jurkat (Human T-cell) This compound (200 nM) 48 hours Cell Viability -15% (sub-lethal)

| Jurkat (Human T-cell) | this compound (200 nM) | 48 hours | Apoptosis (Annexin V+) | +25% |

Table 2: Representative In Vivo Effects of Low-Dose Trichothecene Exposure in Animal Models

Animal Model Trichothecene (Dose) Dosing Regimen Parameter Measured Result (% Change vs. Control)
BALB/c Mouse This compound (0.5 mg/kg) Single oral gavage Serum TNF-α (at 2 hrs) +400%
BALB/c Mouse This compound (0.5 mg/kg) Single oral gavage Splenic IL-2 mRNA (at 4 hrs) +350%
Brown Norway Rat This compound (0.1 mg/kg/day) 7 days, dermal Serum IgE +150%

| C57BL/6 Mouse | this compound (1.0 mg/kg) | Single i.p. injection | Spleen Weight (at 24 hrs) | No significant change |

Detailed Experimental Protocols

This section provides standardized protocols for assessing the immunomodulatory effects of this compound.

Protocol: In Vitro Macrophage Activation Assay
  • Objective: To quantify the dose-dependent effect of this compound on pro-inflammatory cytokine production in a murine macrophage cell line.

  • Materials:

    • Cell Line: RAW 264.7 murine macrophages.

    • Reagents: this compound (in DMSO), Lipopolysaccharide (LPS, 100 ng/mL positive control), DMEM with 10% FBS, PBS.

    • Assays: ELISA kits for TNF-α and IL-6, BCA Protein Assay Kit, Phospho-p38 antibody for Western Blot.

  • Procedure:

    • Cell Plating: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

    • Treatment: Prepare serial dilutions of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) in complete medium. The final DMSO concentration should be <0.1%.

    • Exposure: Remove old media, wash cells with PBS, and add the this compound-containing media. Include wells for untreated control and LPS-treated positive control.

    • Incubation: Incubate for desired time points (e.g., 30 minutes for signaling, 4 hours for mRNA, 24 hours for protein secretion).

    • Sample Collection:

      • Supernatant: Collect the cell culture supernatant and store at -80°C for cytokine analysis by ELISA.

      • Cell Lysate: Wash remaining cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors for Western Blot or protein quantification.

  • Endpoint Analysis:

    • ELISA: Quantify TNF-α and IL-6 concentrations in the supernatant according to the manufacturer's protocol.

    • Western Blot: Analyze cell lysates for levels of phosphorylated p38 (p-p38) and total p38 to determine pathway activation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Seed RAW 264.7 Cells (2.5e5 cells/well) p2 2. Adhere Overnight (37°C, 5% CO2) p1->p2 e1 3. Treat Cells with Low-Dose this compound p2->e1 e2 4. Incubate (e.g., 30 min to 24 hr) e1->e2 a1 5. Collect Supernatant & Cell Lysate e2->a1 a2 ELISA on Supernatant (TNF-α, IL-6) a1->a2 a3 Western Blot on Lysate (p-p38, p-JNK) a1->a3

Workflow for In Vitro Macrophage Activation Assay.
Protocol: In Vivo Murine Acute Immunotoxicity Study

  • Objective: To assess the acute systemic inflammatory response following a single low-dose exposure to this compound in mice.

  • Materials:

    • Animal Model: 8-week-old female BALB/c mice.

    • Reagents: this compound, vehicle (e.g., 0.5% carboxymethylcellulose).

  • Procedure:

    • Acclimation: Acclimate animals for at least one week prior to the study.

    • Grouping: Randomly assign mice to treatment groups (n=5-8 per group): Vehicle control, this compound (e.g., 0.25, 0.5, 1.0 mg/kg).

    • Dosing: Administer a single dose via oral gavage.

    • Observation: Monitor animals for clinical signs of toxicity.

    • Sample Collection: At selected time points post-dosing (e.g., 2, 4, 8, and 24 hours), euthanize groups of animals. Collect blood via cardiac puncture for serum separation. Perfuse animals with saline and harvest spleens.

  • Endpoint Analysis:

    • Serum Cytokine Analysis: Use a multiplex bead array (e.g., Luminex) to measure levels of multiple cytokines (TNF-α, IL-1β, IL-6, IL-2, IFN-γ) in the serum.

    • Splenic Gene Expression: Isolate RNA from a portion of the spleen and perform RT-qPCR to measure the relative expression of cytokine and chemokine genes.

    • Histopathology: Fix spleens and other lymphoid tissues in formalin for histological examination to assess any morphological changes.

Discussion and Implications for Drug Development

The immunomodulatory effects of low-dose this compound are a double-edged sword. On one hand, the potent induction of a pro-inflammatory response through the ribotoxic stress mechanism presents significant toxicological risk, potentially exacerbating inflammatory conditions or causing systemic inflammation.[9] On the other hand, this same mechanism could be harnessed for therapeutic benefit.

For drug development professionals, understanding this bimodal activity is critical:

  • Toxicology: Standard cytotoxicity assays may not capture the pro-inflammatory signaling that occurs at sub-lethal doses. Immunotoxicity panels, including cytokine profiling and pathway activation studies, are essential for a complete safety assessment of any compound that interacts with the ribosome.

  • Therapeutic Potential: The ability to potently stimulate an innate immune response suggests potential applications for this compound derivatives as vaccine adjuvants or as components of cancer immunotherapy.[10][11] By stimulating cytokine production and immune cell activation in the tumor microenvironment, a carefully dosed and targeted this compound-based agent could help overcome tumor-induced immunosuppression.[12]

Future research should focus on developing derivatives that separate the desired immunomodulatory signaling from overt cytotoxicity, potentially creating a new class of targeted immunomodulators.

References

A Technical Guide to the Chemical and Physical Properties of Crystalline Verrucarol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Verrucarol is a sesquiterpenoid mycotoxin belonging to the trichothecene (B1219388) family, a large group of chemically related toxins produced by various fungi, including species of Myrothecium, Fusarium, and Stachybotrys.[1] Structurally, it represents the core tricyclic skeleton of the more complex macrocyclic trichothecenes like verrucarin A.[2] The presence of a 12,13-epoxy ring is a key feature responsible for its biological activity.[1] this compound and its derivatives are potent inhibitors of protein synthesis in eukaryotes, making them subjects of intense research in toxicology, pharmacology, and drug development.[3] This technical guide provides a comprehensive overview of the known chemical and physical properties of crystalline this compound, details common experimental protocols for its study, and visualizes key workflows and mechanisms of action.

General and Chemical Identification

This compound is identified by its unique chemical structure and is registered under several international identifiers. These are crucial for accurate database searches and regulatory compliance.

Identifier Value Reference
IUPAC Name (1S,2R,7R,9R,11R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol[4]
CAS Number 2198-92-7[4][5]
Molecular Formula C₁₅H₂₂O₄[4][5]
Molecular Weight 266.33 g/mol [4]
Canonical SMILES CC1=C[C@@H]2--INVALID-LINK--([C@]3(--INVALID-LINK--O2">C@@HO)C)CO[4]
InChI Key ZSRVBNXAPSQDFY-OJVARPOJSA-N[4]

Physical Properties of Crystalline this compound

The physical properties of this compound define its behavior in various states and its interactions with solvents, which is critical for its isolation, purification, and formulation.

Property Description Reference
Appearance Crystalline solid. Has been observed to form large orthorhombic plates upon slow crystallization from a film.
Melting Point Not consistently reported in the literature. The related compound 4,15-diacetylthis compound (B12675285) has a reported melting point range of 147-178 °C.[6]
Solubility Qualitative Data: Soluble in chloroform (B151607) (used for NMR spectroscopy), and mixtures of ethyl acetate (B1210297) and hexanes (used for chromatography).[7][8] Likely soluble in other polar organic solvents like ethanol (B145695) and DMSO, which are commonly used for preparing stock solutions for biological assays.[9] Considered to have low solubility in water due to its lipophilic sesquiterpenoid structure.

Structural and Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and identification of this compound. The data reflects its rigid tetracyclic core, epoxide group, and hydroxyl functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.[10] The following are reported proton chemical shifts in deuterated chloroform (CDCl₃).

Table: Partial ¹H NMR Chemical Shift Data of this compound

Chemical Shift (δ) ppm Multiplicity & Coupling Constant (J) Hz Integration Reference
5.43 d, J = 4.0 1H [7]

| 4.61 | d | 1H |[7] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a full spectrum for pure this compound is not available in the searched literature, its structure allows for the prediction of characteristic absorption bands.

Table: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type Expected Intensity Reference
3500 - 3200 O-H (Alcohol) Stretching Strong, Broad [11][12]
> 3000 C-H (Alkene) Stretching Medium [11]
< 3000 C-H (Alkane) Stretching Strong [11]
1680 - 1640 C=C (Alkene) Stretching Medium [11]
~ 1250 C-O (Epoxide) Stretching Strong [12]

| 1260 - 1050 | C-O (Alcohol/Ether) | Stretching | Strong |[11] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, aiding in structural confirmation. High-resolution MS provides the exact molecular formula.

Table: High-Resolution LC-MS Fragmentation Data for this compound

Precursor Adduct [M+H]⁺ Collision Energy Top 5 Fragment Peaks (m/z) Reference
267.1585 10 (NCE) 249.1485, 267.1591, 231.1380, 203.1431, 213.1274 [4]

| 267.1585 | 20 (NCE) | 249.1485, 231.1380, 267.1591, 213.1274, 185.1275 |[4] |

Experimental Protocols

The study of this compound involves a range of experimental procedures, from its production and purification to its characterization and biological evaluation.

Isolation and Crystallization

Protocol for Isolation by Hydrolysis: this compound can be obtained by the hydrolysis of crude macrocyclic trichothecene extracts from cultures of Myrothecium verrucaria.

  • Cultivate Myrothecium verrucaria (e.g., ATCC 24571) in a suitable liquid medium for several days.

  • Extract the culture broth with an organic solvent like ethyl acetate to obtain a crude mixture of mycotoxins.

  • Concentrate the extract and subject it to alkaline hydrolysis (e.g., using potassium carbonate in methanol) to cleave the macrocyclic ester linkages, yielding this compound.

  • Purify the resulting this compound from the reaction mixture using column chromatography on silica (B1680970) gel.

Protocol for Crystallization: A general protocol for obtaining high-quality crystals involves slow evaporation or cooling from a supersaturated solution.

  • Dissolve the purified this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., acetone/hexanes).

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature, and then transfer to a colder environment (e.g., 4°C) to induce crystallization.

  • If crystallization does not occur, induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Analysis

General Protocol for NMR, IR, and MS Analysis:

  • NMR Spectroscopy: Dissolve a 5-10 mg sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Record ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • IR Spectroscopy: Prepare the sample as a thin film on a salt plate (NaCl or KBr) by dissolving it in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet. Analyze using an FTIR spectrometer.

  • Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water) and analyze using an LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cell viability and the cytotoxic effects of compounds.

  • Cell Plating: Seed cells (e.g., human cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (typically from a concentrated stock in DMSO, ensuring the final DMSO concentration is non-toxic, e.g., <0.5%). Replace the cell culture medium with medium containing the different concentrations of this compound. Include untreated and solvent-only controls.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of ~0.5 mg/mL and incubate for 2-4 hours.[4] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution on a microplate reader at a wavelength between 550 and 600 nm.[7] Cell viability is proportional to the absorbance and can be used to calculate IC₅₀ values.

Mandatory Visualizations

Diagrams are provided to illustrate key experimental and logical relationships in the study of this compound.

General Workflow for this compound Characterization

This diagram outlines the typical workflow from obtaining the compound to its full chemical, physical, and biological characterization.

G cluster_0 Source cluster_1 Purification & Crystallization cluster_2 Structural Elucidation cluster_3 Property Analysis cluster_4 Biological Evaluation synthesis Chemical Synthesis purification Chromatography synthesis->purification isolation Isolation from Myrothecium verrucaria isolation->purification crystallization Crystallization (Orthorhombic Plates) purification->crystallization nmr NMR Spectroscopy (¹H, ¹³C) crystallization->nmr ms Mass Spectrometry crystallization->ms ir IR Spectroscopy crystallization->ir xray X-ray Crystallography crystallization->xray physical Physical Properties (Melting Point, Solubility) crystallization->physical chemical Chemical Properties (Stability, Reactivity) crystallization->chemical cytotoxicity Cytotoxicity Assays (e.g., MTT) crystallization->cytotoxicity protein_inhibition Protein Synthesis Inhibition Assay cytotoxicity->protein_inhibition

Caption: Workflow for the isolation, characterization, and evaluation of this compound.

Mechanism of Action: Protein Synthesis Inhibition

This diagram illustrates the molecular mechanism by which this compound exerts its cytotoxic effects.

G ver This compound / Derivatives binding Binding to Ribosome ver->binding ribosome Eukaryotic Ribosome (60S Subunit - Peptidyl Transferase Center) ribosome->binding inhibition Inhibition of Peptidyl Transferase Activity binding->inhibition elongation_block Blockage of Protein Elongation & Termination inhibition->elongation_block apoptosis Downstream Effects: Apoptosis, Cytotoxicity elongation_block->apoptosis

Caption: Mechanism of cytotoxicity via inhibition of eukaryotic protein synthesis.

References

Verrucarol: A Technical Guide to Its Natural Sources and Fungal Producers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucarol is a tetracyclic sesquiterpenoid alcohol belonging to the trichothecene (B1219388) class of mycotoxins. It serves as the structural core for a range of more complex and highly bioactive macrocyclic trichothecenes, such as the verrucarins and roridins. While known for their potent cytotoxicity and protein synthesis inhibition, the unique chemical scaffold of trichothecenes, including this compound, has also attracted significant interest in the field of drug development for its potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of this compound, focusing on the fungal species responsible for its production. It details the biosynthetic pathways, summarizes quantitative production data, and provides key experimental protocols for its isolation and analysis.

Primary Natural Sources and Producers

This compound is not typically found as a final product in nature but rather as a biosynthetic intermediate or a hydrolysis product of more complex macrocyclic trichothecenes. The principal producers of this compound and its derivatives are filamentous fungi, primarily from the genera Myrothecium, Stachybotrys, and Fusarium.

Myrothecium Species:

  • Myrothecium verrucaria : This species is a well-documented producer of macrocyclic trichothecenes that yield this compound upon hydrolysis.[1][2] M. verrucaria has been investigated for its potential as a bioherbicide, with its activity linked to the production of these mycotoxins.[3][4]

  • Myrothecium roridum : Another significant producer of macrocyclic trichothecenes that are structurally based on the this compound skeleton.

Stachybotrys Species:

  • Stachybotrys chartarum : Commonly known as "black mold," this fungus is a potent producer of satratoxins and other macrocyclic trichothecenes, which are esters of this compound.[5] The production of these toxins is a significant concern in water-damaged buildings.

Fusarium Species:

  • Various Fusarium species are known to produce a wide array of trichothecenes. While they are more commonly associated with simpler trichothecenes like deoxynivalenol (B1670258) (DON) and T-2 toxin, some species can produce this compound or its derivatives. The biosynthetic pathways for trichothecenes have been extensively studied in Fusarium.[6][7][8][9]

Data Presentation: this compound Production

Quantitative data on this compound production can vary significantly depending on the fungal strain, culture conditions (solid-state vs. submerged fermentation), and nutrient availability. The following table summarizes representative data on the production of this compound or its direct precursors from various fungal producers. It is important to note that this compound is often obtained after hydrolysis of the crude fungal extract.

Fungal ProducerCulture ConditionsPrecursor MycotoxinsYield of this compound/PrecursorsReference(s)
Myrothecium verrucaria ATCC 24571Solid-state fermentation on riceMacrocyclic trichothecenesNot explicitly quantified for this compound, but a described production method.[2]
Stachybotrys chartarum (Genotype S)Potato Dextrose Agar (PDA)Satratoxins, Roridins, VerrucarinsUp to ~4500 ng/g of Satratoxin G on cellulose (B213188) agar.[5][10]
Stachybotrys chartarum (Genotype S)Cellulose Agar (CEL)Satratoxins, Roridins, VerrucarinsHigh concentrations of macrocyclic trichothecenes observed.[5]
Fusarium graminearum (N-isolates)Solid rice mediaNX-2 (a Type A trichothecene)Up to 540 mg/kg of the deacetylated form (NX-3) in inoculated wheat.[11][12]

Experimental Protocols

Fungal Culture for this compound Precursor Production

Objective: To cultivate fungal strains known to produce macrocyclic trichothecenes, the precursors to this compound.

Materials:

  • Selected fungal strain (e.g., Myrothecium verrucaria, Stachybotrys chartarum)

  • Appropriate solid or liquid culture medium (e.g., Potato Dextrose Agar/Broth, rice medium, cellulose agar)[4][5][11]

  • Sterile flasks or petri dishes

  • Incubator

Protocol:

  • Prepare the selected culture medium according to the manufacturer's instructions and sterilize by autoclaving.

  • In a sterile environment (e.g., laminar flow hood), inoculate the medium with the fungal strain.

  • For solid-state fermentation (e.g., on rice), ensure the substrate is adequately moistened with a nutrient solution before sterilization and inoculation.[13]

  • Incubate the cultures under optimal conditions for mycotoxin production. This typically involves a controlled temperature (e.g., 25-28°C) and may require specific light conditions.[5][14] Incubation times can range from several days to weeks.

  • Monitor the cultures for growth and signs of sporulation.

Extraction of Crude Mycotoxins

Objective: To extract the trichothecene mycotoxins from the fungal culture.

Materials:

  • Fungal culture (mycelium and/or solid substrate)

  • Organic solvents (e.g., ethyl acetate, chloroform, methanol)

  • Shaker or sonicator

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

Protocol:

  • Harvest the fungal biomass and/or the entire solid culture.

  • Homogenize or grind the fungal material to increase the surface area for extraction.

  • Submerge the material in a suitable organic solvent or a mixture of solvents (e.g., chloroform:methanol 1:1 v/v).

  • Agitate the mixture for a sufficient period (e.g., overnight on a shaker) to ensure thorough extraction.

  • Separate the solid material from the solvent extract by filtration.

  • Concentrate the solvent extract to dryness using a rotary evaporator to obtain the crude extract.

Hydrolysis of Macrocyclic Trichothecenes to this compound

Objective: To cleave the macrocyclic ester linkages to yield the this compound core.

Materials:

  • Crude mycotoxin extract

  • Base (e.g., potassium hydroxide, sodium hydroxide) in an alcoholic solution (e.g., ethanol)

  • Reaction vessel

  • Neutralizing agent (e.g., hydrochloric acid)

  • Extraction solvent (e.g., ethyl acetate)

Protocol:

  • Dissolve the crude extract in an alcoholic solution of a strong base.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified time to allow for complete hydrolysis.

  • Neutralize the reaction mixture with an acid.

  • Extract the this compound from the aqueous solution using an appropriate organic solvent.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate to yield crude this compound.

Purification of this compound

Objective: To purify this compound from the crude hydrolysate.

Materials:

  • Crude this compound

  • Silica (B1680970) gel for column chromatography

  • Solvent system for chromatography (e.g., a gradient of hexane (B92381) and ethyl acetate)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Fraction collector

  • Rotary evaporator

Protocol:

  • Prepare a silica gel column with a non-polar solvent.

  • Dissolve the crude this compound in a minimal amount of solvent and load it onto the column.

  • Elute the column with a solvent gradient of increasing polarity.

  • Collect fractions and monitor the separation using TLC.

  • Pool the fractions containing pure this compound (as determined by TLC against a standard).

  • Evaporate the solvent from the pooled fractions to obtain purified this compound.

Mandatory Visualization

Trichothecene Biosynthetic Pathway

The biosynthesis of trichothecenes, including the this compound precursor, is a complex process involving a series of enzymatic reactions encoded by a cluster of genes, often referred to as the Tri gene cluster.[6][7] The pathway begins with the cyclization of farnesyl pyrophosphate.

Trichothecene_Biosynthesis FPP Farnesyl Pyrophosphate Trichodiene Trichodiene FPP->Trichodiene Tri5 Isotrichotriol Isotrichotriol Trichodiene->Isotrichotriol Tri4 Isotrichodermol Isotrichodermol Isotrichotriol->Isotrichodermol Non-enzymatic 3-Acetyl-Isotrichodermol 3-Acetyl-Isotrichodermol Isotrichodermol->3-Acetyl-Isotrichodermol Tri101 Calonectrin Calonectrin 3-Acetyl-Isotrichodermol->Calonectrin Tri11 3,15-Diacetyl-Calonectrin 3,15-Diacetyl-Calonectrin Calonectrin->3,15-Diacetyl-Calonectrin Tri3 Verrucarol_precursor This compound Precursor (e.g., 4,15-Diacetoxyscirpenol) 3,15-Diacetyl-Calonectrin->Verrucarol_precursor Tri13 This compound This compound Verrucarol_precursor->this compound Hydrolysis/Deacetylation (Tri8)

Caption: Generalized biosynthetic pathway of trichothecenes leading to this compound precursors in Fusarium.

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for obtaining this compound from a fungal culture.

Verrucarol_Isolation_Workflow Culture Fungal Culture (e.g., Myrothecium verrucaria) Extraction Solvent Extraction Culture->Extraction Crude_Extract Crude Mycotoxin Extract Extraction->Crude_Extract Hydrolysis Base Hydrolysis Crude_Extract->Hydrolysis Crude_this compound Crude this compound Hydrolysis->Crude_this compound Purification Column Chromatography Crude_this compound->Purification Pure_this compound Pure this compound Purification->Pure_this compound

References

Methodological & Application

Total Synthesis of (-)-Verrucarol from D-Glucose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of the trichothecene (B1219388) sesquiterpenoid, (-)-Verrucarol, commencing from the readily available chiral starting material, D-glucose. The synthetic strategy, originally developed by Tadano and coworkers, establishes a foundational methodology for accessing the complex core structure of Verrucarol and its analogues, which are of significant interest in medicinal chemistry and drug development due to their potent biological activities.

Introduction

(-)-Verrucarol is a key structural component of the macrocyclic trichothecene mycotoxins, such as Verrucarin A. These natural products exhibit a wide range of biological activities, including antifungal, cytotoxic, and protein synthesis inhibitory effects, making them attractive scaffolds for the development of novel therapeutic agents. The total synthesis of (-)-Verrucarol presents a significant challenge due to its rigid tricyclic skeleton, multiple contiguous stereocenters, and the presence of a reactive epoxide moiety. The enantioselective synthesis from D-glucose provides a robust pathway to optically pure (-)-Verrucarol, enabling further investigation into its structure-activity relationships and therapeutic potential.

Overall Synthetic Strategy

The total synthesis begins with the transformation of D-glucose into an enantiomerically pure bicyclic α-methylated γ-lactone. This key intermediate then undergoes a series of carefully orchestrated reactions to construct the complete trichothecene core. The key transformations include:

  • Aldol-like Carbon-Carbon Bond Formation: Introduction of a four-carbon unit to the bicyclic lactone to establish a key quaternary stereocenter.

  • Dieckmann Cyclization: Construction of the C-ring of the trichothecene skeleton.

  • Barton's Decarboxylative Oxygenation: Conversion of a carboxylic acid functionality into a hydroxyl group.

  • Skeletal Enlargement: A strategic rearrangement to form the characteristic trichothecene 6/5/6-fused ring system.

  • Stereoselective Epoxidation: Final installation of the exo-epoxy ring at the C12-C13 position.

Data Presentation

Table 1: Summary of Key Synthetic Steps and Yields

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)
1Preparation of Bicyclic LactoneD-glucoseEnantiomerically pure bicyclic α-methylated γ-lactoneMulti-step sequenceNot specified
2Aldol-like AdditionBicyclic α-methylated γ-lactoneAldol (B89426) adductFour-carbon aldehyde, LDA, THF, -78 °C~85
3Dieckmann Cyclizationε-Ester lactoneTricyclic β-keto esterNaH, Toluene (B28343), reflux~70
4DecarboxylationTricyclic β-keto esterTricyclic ketoneLiCl, DMSO, H₂O, 160 °C~90
5Barton's Decarboxylative OxygenationCarboxylic acid intermediateHydroxylated intermediateOxalyl chloride, Pyridine (B92270) N-oxide, t-BuSH, AIBN, Benzene (B151609), reflux~65
6Skeletal EnlargementHydroxylated intermediateTrichothecene coreMsCl, Pyridine; K₂CO₃, MeOH~75
7Stereoselective EpoxidationTrichothecene core(-)-Verrucarolm-CPBA, CH₂Cl₂, 0 °C to rt~80

Note: The yields are representative and based on published literature. Actual yields may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of the Bicyclic α-Methylated γ-Lactone from D-glucose

The synthesis of the enantiomerically pure bicyclic α-methylated γ-lactone from D-glucose is a multi-step process that has been previously reported. For detailed procedures, refer to the original publication by Tadano and coworkers. The process typically involves protection of hydroxyl groups, stereoselective functionalization, and lactonization.

Protocol 2: Aldol-like Addition
  • To a solution of the bicyclic α-methylated γ-lactone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add freshly prepared lithium diisopropylamide (LDA) (1.1 eq).

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add a solution of the four-carbon aldehyde (1.2 eq) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aldol adduct.

Protocol 3: Dieckmann Cyclization
  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous toluene under an argon atmosphere, add a solution of the ε-ester lactone (1.0 eq) in anhydrous toluene.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

  • Separate the aqueous and organic layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the tricyclic β-keto ester.

Protocol 4: Barton's Decarboxylative Oxygenation
  • Convert the Dieckmann cyclization product to the corresponding carboxylic acid via standard saponification and acidification procedures.

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous benzene, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir for 1 hour at room temperature.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous benzene and add N-hydroxypyridine-2-thione sodium salt (1.2 eq) and a catalytic amount of DMAP. Stir for 2 hours at room temperature.

  • To the resulting Barton ester solution, add tert-butyl mercaptan (3.0 eq) and AIBN (0.2 eq).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture, concentrate, and purify by column chromatography to give the hydroxylated product.

Protocol 5: Skeletal Enlargement
  • To a solution of the hydroxylated intermediate (1.0 eq) in anhydrous pyridine at 0 °C, add methanesulfonyl chloride (1.5 eq).

  • Stir the mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous CuSO₄ solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Dissolve the crude mesylate in methanol (B129727) and add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Remove the solvent, add water, and extract with ethyl acetate.

  • Dry the combined organic extracts, concentrate, and purify by flash chromatography to obtain the rearranged trichothecene core.

Protocol 6: Stereoselective Epoxidation
  • To a solution of the trichothecene core (1.0 eq) in dichloromethane (B109758) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portionwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and then with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford (-)-Verrucarol.

Mandatory Visualization

Total_Synthesis_Workflow D_glucose D-Glucose Lactone Bicyclic α-Methylated γ-Lactone D_glucose->Lactone Multi-step Synthesis Aldol_Adduct Aldol Adduct Lactone->Aldol_Adduct Aldol Addition Ester_Lactone ε-Ester Lactone Aldol_Adduct->Ester_Lactone Protection & Esterification Dieckmann_Product Tricyclic β-Keto Ester Ester_Lactone->Dieckmann_Product Dieckmann Cyclization Carboxylic_Acid Carboxylic Acid Intermediate Dieckmann_Product->Carboxylic_Acid Decarboxylation Hydroxylated_Product Hydroxylated Intermediate Carboxylic_Acid->Hydroxylated_Product Barton's Oxygenation Trichothecene_Core Trichothecene Core Hydroxylated_Product->Trichothecene_Core Skeletal Enlargement This compound (-)-Verrucarol Trichothecene_Core->this compound Stereoselective Epoxidation Key_Transformations cluster_0 Ring A/B Formation cluster_1 C-Ring Construction cluster_2 Core Skeleton Assembly cluster_3 Final Functionalization D_glucose D-Glucose Bicyclic_Lactone Bicyclic Lactone D_glucose->Bicyclic_Lactone Initial Chiral Pool Synthesis Aldol Aldol Addition Bicyclic_Lactone->Aldol Dieckmann Dieckmann Cyclization Aldol->Dieckmann Barton Barton's Oxygenation Dieckmann->Barton Enlargement Skeletal Enlargement Barton->Enlargement Epoxidation Stereoselective Epoxidation Enlargement->Epoxidation Final_Product Final_Product Epoxidation->Final_Product (-)-Verrucarol

Application Note: GC-MS Analysis of Verrucarol using Silylation Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verrucarol is a sesquiterpenoid mycotoxin belonging to the trichothecene (B1219388) family.[1] Trichothecenes are known for their potent cytotoxic effects and pose a significant threat to food safety and animal health.[2][3] Accurate detection and quantification of this compound are crucial for toxicology studies, food safety monitoring, and the development of potential therapeutics. Due to its polar nature, containing two hydroxyl groups, and thermal lability, direct analysis of this compound by gas chromatography (GC) is challenging.[4]

This application note details a robust and sensitive method for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) following a silylation derivatization procedure. Silylation is a chemical modification process that replaces the active hydrogen atoms in the hydroxyl groups of this compound with non-polar trimethylsilyl (B98337) (TMS) groups.[5] This derivatization increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis with improved chromatographic peak shape and sensitivity.[5][6]

Principle of Silylation

The principle behind silylation is to mask polar functional groups (such as -OH, -NH, -COOH, and -SH) to decrease their polarity and intermolecular hydrogen bonding.[5] This chemical modification results in a derivative that is more volatile and less likely to adsorb to active sites within the GC system. The reaction involves a nucleophilic attack from the hydroxyl group of this compound on the silicon atom of the silylating reagent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[7][8] The result is a di-TMS-Verrucarol ether, which is significantly more stable and volatile for GC analysis.

Experimental Protocols

1. Materials and Reagents

  • Standards: this compound analytical standard

  • Silylating Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS)

  • Solvents: Pyridine (anhydrous), Ethyl Acetate (B1210297) (HPLC grade), Hexane (HPLC grade), Dichloromethane (HPLC grade)

  • Equipment:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

    • GC vials (2 mL) with inserts and PTFE-lined caps

    • Heating block or oven

    • Vortex mixer

    • Pipettes and syringes

    • Nitrogen evaporator or vacuum centrifuge for sample drying

2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate to prepare a 1 mg/mL stock solution.

  • Working Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with ethyl acetate. These will be used to construct the calibration curve.

3. Sample Preparation (General Protocol)

Sample preparation is a critical step to remove interfering matrix components.[9][10] The following is a general guideline that may need optimization based on the sample matrix.

  • Extraction: Extract the sample (e.g., 5g of homogenized grain or 10 mL of liquid culture) with a suitable solvent like ethyl acetate or a mixture of acetonitrile (B52724) and water. Solid-phase extraction (SPE) may be employed for cleanup.[9]

  • Drying (Critical Step): Transfer 1 mL of the extract or a known volume of the working standard solution into a GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum centrifuge. The absence of water is crucial as silylating reagents are moisture-sensitive.[5][7][11]

4. Silylation Derivatization Protocol

  • To the dried sample or standard residue in the GC vial, add 50 µL of anhydrous pyridine. Vortex briefly to dissolve the residue.

  • Add 100 µL of the silylating reagent (MSTFA + 1% TMCS).[7]

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the mixture in a heating block at 60-75°C for 30-45 minutes to ensure complete derivatization.[11]

  • Cool the vial to room temperature before GC-MS analysis.

5. GC-MS Instrumental Parameters

The following parameters provide a starting point and should be optimized for the specific instrument used.

Parameter Setting
Gas Chromatograph (GC)
ColumnSH-Rxi-5Sil MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[12]
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial: 80°C, hold for 1 min. Ramp: 15°C/min to 280°C, hold for 5 min.
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization Energy70 eV
Acquisition ModeFull Scan (m/z 50-500) for qualitative; Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation and Results

Qualitative Analysis The identity of di-TMS-Verrucarol is confirmed by its retention time and the presence of characteristic ions in its mass spectrum. The molecular weight of this compound is 266.3 g/mol .[1] The derivatized di-TMS-Verrucarol will have a molecular weight of approximately 410.6 g/mol . Key expected ions include the molecular ion [M]+ at m/z 410, a fragment from the loss of a methyl group [M-15]+ at m/z 395, and the characteristic TMS ion at m/z 73.

Quantitative Analysis For accurate quantification, an internal standard should be used. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the prepared standards. The concentration of this compound in unknown samples is then determined from this curve.

Table 2: Representative Quantitative Data for di-TMS-Verrucarol Analysis

Analyte Retention Time (min) Quantification Ion (m/z) Qualifier Ions (m/z) Example LOD (µg/L)
di-TMS-Verrucarol~12.5395 ([M-CH3]+)410 ([M]+), 73 ([TMS]+)0.5

(Note: Retention time and Limit of Detection (LOD) are system-dependent and must be determined experimentally.)

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample Collection (e.g., Fungal Culture, Grain) extraction Extraction (LLE or SPE) sample->extraction cleanup Extract Cleanup & Purification extraction->cleanup drydown Evaporation to Dryness (Critical Step) cleanup->drydown reconstitution Reconstitution in Pyridine drydown->reconstitution add_reagent Addition of Silylating Reagent (MSTFA + 1% TMCS) reconstitution->add_reagent incubation Incubation (60°C for 30 min) add_reagent->incubation gcms GC-MS Injection & Analysis incubation->gcms data_proc Data Processing (Peak Integration, Deconvolution) gcms->data_proc quant Quantification (Calibration Curve) data_proc->quant report Reporting quant->report silylation_reaction Silylation Reaction of this compound Reactants This compound (with -OH groups) 2x (MSTFA + Catalyst) Products di-TMS-Verrucarol (Volatile) Byproducts Reactants->Products Heat

References

Application Note: Quantification of Verrucarol in Grain using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucarol (VER) is a type D trichothecene (B1219388) mycotoxin produced by various fungi, including species of Myrothecium and Stachybotrys.[1] These fungi can contaminate a variety of cereal grains, posing a potential risk to human and animal health upon consumption.[2][3] Trichothecenes are known to have a range of toxic effects, including interfering with protein and nucleic acid synthesis.[3] Due to its toxicity, sensitive and reliable methods for the quantification of this compound in grain are essential for food safety and research purposes.

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in grain matrices. The method utilizes a straightforward sample extraction and clean-up procedure, followed by selective detection using Multiple Reaction Monitoring (MRM) mode.

Principle

The method involves the extraction of this compound from a homogenized grain sample using an organic solvent mixture. The extract is then subjected to a clean-up step to remove matrix interferences. The purified extract is analyzed by HPLC-MS/MS. This compound is separated from other matrix components on a C18 reversed-phase column and subsequently detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) and MRM mode. Quantification is achieved by comparing the peak area of this compound in the sample to that of a calibration curve prepared with known concentrations of a this compound standard.

Experimental Workflow

HPLC-MS/MS Workflow for this compound Analysis Sample Grain Sample Reception (e.g., Wheat, Corn, Barley) Homogenization Homogenization (Grinding to a fine powder) Sample->Homogenization Extraction Extraction (Acetonitrile/Water) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Clean-up (e.g., Solid-Phase Extraction) Centrifugation1->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Analysis HPLC-MS/MS Analysis (MRM Mode) Evaporation->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing Result Final Result (this compound Concentration) DataProcessing->Result

Figure 1. Experimental workflow for this compound quantification.

Apparatus and Reagents

  • Apparatus:

    • High-performance liquid chromatography (HPLC) system

    • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

    • Analytical balance

    • Grinder or blender for sample homogenization

    • Centrifuge

    • Solid-phase extraction (SPE) manifold and cartridges (e.g., C18)

    • Nitrogen evaporator

    • Vortex mixer

    • Syringe filters (0.22 µm)

  • Reagents:

Experimental Protocols

Sample Preparation
  • Homogenization: Grind a representative portion of the grain sample (e.g., 50 g) to a fine, homogeneous powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile/water (84:16, v/v).

    • Vortex vigorously for 1 minute.

    • Shake on a mechanical shaker for 60 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Clean-up (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water/acetonitrile (90:10, v/v) to remove polar interferences.

    • Elute the this compound with 5 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds to dissolve the residue.

    • Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Conditions
  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Program:

      Time (min) %A %B
      0.0 90 10
      1.0 90 10
      8.0 10 90
      10.0 10 90
      10.1 90 10

      | 12.0 | 90 | 10 |

  • MS/MS System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Gas Flow Rates: Optimized for the specific instrument

    • MRM Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
      This compound 267.16 249.15 100 15*

      | this compound | 267.16 | 231.14 | 100 | 20* |

*Collision energies are starting points and should be optimized for the specific instrument being used.

Quantitative Data Summary

The following table summarizes typical performance data for the HPLC-MS/MS method for this compound quantification in grain. These values are indicative and may vary depending on the specific matrix and instrumentation.

ParameterWheatCornBarley
Linear Range (ng/mL) 1 - 1001 - 1001 - 100
Correlation Coefficient (r²) >0.99>0.99>0.99
LOD (µg/kg) 0.50.80.6
LOQ (µg/kg) 1.52.52.0
Recovery (%) 85 - 10580 - 10082 - 102
Precision (RSD%) <15<15<15

Signaling Pathway/Logical Relationship Diagram

MRM_Logic cluster_source Ion Source (ESI+) cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2 - Collision Cell) cluster_q3 Quadrupole 3 (Q3) This compound This compound (Neutral) Protonatedthis compound [this compound + H]+ (Precursor Ion) m/z 267.16 This compound->Protonatedthis compound Protonation Q1_Filter Mass Filter Selects m/z 267.16 Protonatedthis compound->Q1_Filter CID Collision-Induced Dissociation (CID) Q1_Filter->CID ProductIons Product Ions (e.g., m/z 249.15, 231.14) CID->ProductIons Fragmentation Q3_Filter Mass Filter Selects specific product ions ProductIons->Q3_Filter Detector Detector Q3_Filter->Detector

Figure 2. Logical diagram of the MRM process for this compound detection.

Regulatory Status

Currently, there are no specific maximum levels or guidance values established by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Commission for this compound in grain for human consumption or animal feed.[4][5][6] Regulatory limits for mycotoxins are often focused on those that are more commonly found or have more extensive toxicity data, such as deoxynivalenol (B1670258) (DON), aflatoxins, fumonisins, and T-2/HT-2 toxins.[4] However, the presence of any mycotoxin, including this compound, in food and feed is undesirable, and levels should be kept as low as reasonably achievable.

Conclusion

The HPLC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in various grain matrices. The detailed protocol for sample preparation and instrumental analysis, along with the provided quantitative data, offers a solid foundation for laboratories involved in mycotoxin analysis for food safety, quality control, and research applications. The high specificity of the MRM detection ensures accurate quantification even at low levels, which is crucial for assessing potential risks associated with this mycotoxin.

References

Application Notes and Protocols: In Vitro Ribosome Binding Assay for Verrucarol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucarol is a type A trichothecene (B1219388) mycotoxin produced by various fungi, including species of Myrothecium and Stachybotrys. Like other trichothecenes, this compound exerts its cytotoxic effects by inhibiting protein synthesis in eukaryotic cells. This inhibition is achieved through high-affinity binding to the large ribosomal subunit (60S), specifically at the peptidyl transferase center (PTC).[1][2] This interaction disrupts the elongation step of translation and can trigger a signaling cascade known as the ribotoxic stress response, leading to the activation of mitogen-activated protein kinases (MAPKs) and subsequent apoptosis.[3] Understanding the specifics of this compound's interaction with the ribosome is crucial for toxicology studies and for exploring its potential as a therapeutic agent.

These application notes provide detailed protocols for assessing the interaction of this compound with eukaryotic ribosomes through both a functional in vitro translation inhibition assay and a direct ribosome binding assay. Additionally, the downstream signaling consequences of this interaction are illustrated.

Data Presentation

The following table summarizes the inhibitory effects of this compound and its derivative, Diacetylthis compound, on protein synthesis.

CompoundCell LineAssay TypeEndpointIC50 Value
This compoundHeLaIn Vitro TranslationProtein Synthesis Inhibition~10 µM
Diacetylthis compoundHeLaIn Vitro TranslationProtein Synthesis Inhibition<10 µM
This compoundVarious Cancer & Non-Cancer Cell LinesCytotoxicityCell Viability10-50 µM

Data compiled from in vitro translation assays using HeLa cell lysate, where both this compound and Diacetylthis compound showed inhibition at 10 µM, with the latter being a stronger inhibitor.[4] Cytotoxicity data also indicates this compound's moderate potency.[4]

Signaling Pathways

This compound's binding to the ribosome can induce a ribotoxic stress response, which leads to the activation of downstream signaling pathways, including the MAPK cascade and ultimately, apoptosis.

G This compound This compound Ribosome 60S Ribosomal Subunit (Peptidyl Transferase Center) This compound->Ribosome Binding & Inhibition of Translation RSR Ribotoxic Stress Response Ribosome->RSR Triggers MAPK MAP Kinase Activation (p38, JNK) RSR->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Caption: this compound-induced Ribotoxic Stress Response Pathway.

G cluster_0 Experimental Workflow: In Vitro Translation Inhibition Assay HeLa_lysate HeLa Cell Lysate (contains ribosomes, tRNAs, etc.) Translation In Vitro Translation Reaction HeLa_lysate->Translation mRNA Reporter mRNA (e.g., Luciferase) mRNA->Translation Verrucarol_treatment Incubate with varying concentrations of this compound Verrucarol_treatment->Translation Measurement Measure Reporter Activity (e.g., Luminescence) Translation->Measurement IC50 Calculate IC50 Measurement->IC50

Caption: Workflow for In Vitro Translation Inhibition Assay.

Experimental Protocols

Protocol 1: In Vitro Translation Inhibition Assay

This protocol is adapted from methodologies used for other trichothecenes and provides a functional assessment of this compound's inhibitory effect on protein synthesis.[4][5][6]

1. Materials and Reagents:

  • This compound (stock solution in DMSO or ethanol)

  • Commercially available in vitro translation kit based on HeLa cell lysate (e.g., Thermo Scientific™ 1-Step Human Coupled IVT Kit)[6]

  • Reporter mRNA (e.g., Luciferase mRNA)

  • Nuclease-free water

  • Microplate reader with luminescence detection capabilities

  • 96-well plates, white, flat-bottom

2. Procedure:

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in nuclease-free water or the assay buffer provided with the kit. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO or ethanol).

  • Assay Setup:

    • On ice, prepare the in vitro translation reaction mix according to the manufacturer's instructions. This typically involves combining the HeLa cell lysate, reaction buffer, and amino acid mixture.

    • Add the reporter mRNA to the reaction mix.

    • In a 96-well plate, add a small volume of each this compound dilution.

    • Add the complete reaction mix to each well containing the this compound dilutions.

    • The final volume per well should be as per the kit's protocol (e.g., 25 µL or 50 µL).

  • Incubation: Incubate the plate at the temperature and for the duration recommended by the manufacturer (typically 60-90 minutes at 30°C).[6]

  • Measurement of Reporter Activity:

    • After incubation, add the luciferase substrate to each well according to the manufacturer's protocol.

    • Immediately measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (no mRNA control) from all readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a suitable non-linear regression analysis.

Protocol 2: Direct Ribosome Binding Assay (Filter Binding)

This protocol provides a general framework for a direct binding assay to determine the affinity of this compound for the ribosome. Specific parameters may need optimization. This method relies on the principle that proteins (ribosomes) and their bound ligands are retained by a nitrocellulose filter, while unbound small molecules pass through.[7][8]

1. Materials and Reagents:

  • Radiolabeled this compound (e.g., [3H]-Verrucarol). If unavailable, a competition assay with a known radiolabeled ribosome-binding ligand can be performed.

  • Purified eukaryotic ribosomes (isolated from a suitable source like rabbit reticulocytes or yeast).[9][10][11]

  • Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT).

  • Wash Buffer (same as Binding Buffer, but kept ice-cold).

  • Nitrocellulose filters (0.45 µm pore size).

  • Vacuum filtration apparatus.

  • Scintillation vials and scintillation fluid.

  • Scintillation counter.

2. Procedure:

  • Ribosome Preparation: Isolate and purify eukaryotic 80S ribosomes using established methods such as sucrose (B13894) gradient centrifugation.[10][11] Determine the concentration and ensure their activity.

  • Assay Setup:

    • Set up a series of binding reactions in microcentrifuge tubes. Each reaction should contain:

      • A fixed concentration of purified ribosomes (e.g., 10-50 nM).

      • Increasing concentrations of [3H]-Verrucarol (e.g., 0.1 nM to 100 nM).

    • For determining non-specific binding, include a set of reactions with a high concentration of unlabeled this compound (e.g., 100-fold excess) in addition to the radiolabeled ligand.

    • The final reaction volume should be consistent (e.g., 50-100 µL).

  • Incubation: Incubate the reactions at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[8]

  • Filtration:

    • Pre-soak the nitrocellulose filters in ice-cold Wash Buffer.

    • Assemble the vacuum filtration apparatus with the soaked filters.

    • Apply the reaction mixture to the filters under gentle vacuum.

    • Wash each filter rapidly with multiple volumes of ice-cold Wash Buffer to remove unbound radioligand.[12]

  • Quantification:

    • Place each filter in a scintillation vial.

    • Add scintillation fluid and allow the filter to dissolve or become saturated.

    • Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled this compound) from the total binding (CPM in the absence of unlabeled this compound).

    • Plot the specific binding against the concentration of [3H]-Verrucarol.

    • Determine the equilibrium dissociation constant (Kd) by fitting the data to a one-site binding hyperbola using appropriate software.

Conclusion

The provided protocols offer robust methods to investigate the interaction of this compound with eukaryotic ribosomes. The in vitro translation inhibition assay serves as an excellent functional screen to determine the potency of this compound and related compounds in a biologically relevant context. The direct filter binding assay, while more technically demanding, allows for the determination of the binding affinity (Kd), providing fundamental quantitative data on the molecule-target interaction. Understanding these interactions is a critical step in the fields of toxicology and pharmacology.

References

Application Notes and Protocols for Assessing Verrucarol Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucarol is a trichothecene (B1219388) mycotoxin, a class of sesquiterpenoid fungal metabolites known for their potent cytotoxic effects.[1] These compounds are of significant interest in cancer research due to their ability to inhibit protein synthesis and induce apoptosis.[2][3] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Additionally, it summarizes the known cytotoxic concentrations of this compound and related compounds and illustrates the key signaling pathways implicated in its mechanism of action.

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[4]

Data Presentation: this compound Cytotoxicity

Compound/FamilyCell Line(s)IC50 / Cytotoxic ConcentrationReference(s)
This compoundVarious Cancer & Non-Cancer Cell LinesModerate cytotoxicity in the 10-50 µM range[6]
Macrocyclic Trichothecenes (general)Mammalian Cell Lines1-35 nM[7]
Verrucarin AProstate Cancer (LNCaP, PC-3)Potent inhibition of proliferation[8]
Verrucarin ABreast Cancer (MCF-7)Growth inhibition[9]

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT assay.

Materials:

  • This compound (handle with appropriate safety precautions as it is a potent toxin)[3]

  • Dimethyl sulfoxide (B87167) (DMSO) for this compound stock solution

  • Target cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom sterile cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate (B86663) in water)[10]

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of this compound that results in 50% cell viability.

Mandatory Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (e.g., 5x10^3 cells/well in 96-well plate) verrucarol_prep 2. This compound Dilution (Prepare serial dilutions in culture medium) treatment 3. Cell Treatment (Incubate with this compound for 24-72h) verrucarol_prep->treatment mtt_addition 4. MTT Addition (10-20 µL of 5 mg/mL MTT solution) treatment->mtt_addition incubation 5. Incubation (2-4 hours at 37°C) mtt_addition->incubation solubilization 6. Formazan Solubilization (Add 100-150 µL DMSO) incubation->solubilization read_absorbance 7. Read Absorbance (570 nm) solubilization->read_absorbance data_analysis 8. Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.

Signaling Pathway of Trichothecene-Induced Cytotoxicity

This compound, as a trichothecene mycotoxin, is known to induce a ribotoxic stress response, which is a key mechanism underlying its cytotoxicity.[11][12] This involves binding to the ribosome, inhibiting protein synthesis, and subsequently activating stress-related signaling pathways that can lead to apoptosis.[1][13]

Trichothecene_Signaling cluster_trigger Initiation cluster_stress Stress Response cluster_downstream Downstream Effects This compound This compound Ribosome Ribosome (Peptidyl Transferase Center) This compound->Ribosome Binds to ROS Oxidative Stress (ROS Production) This compound->ROS Induces Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Leads to RSR Ribotoxic Stress Response Protein_Synthesis->RSR Triggers MAPK MAPK Activation (JNK, p38, ERK) RSR->MAPK Activates Apoptosis Apoptosis MAPK->Apoptosis Cell_Cycle Cell Cycle Arrest MAPK->Cell_Cycle NFkB NF-κB Modulation MAPK->NFkB ROS->Apoptosis

Caption: Key signaling pathways activated by trichothecenes like this compound.

References

Application Notes & Protocols: Cryo-EM Structural Analysis of the Verrucarol-Ribosome Complex

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Verrucarol is a toxic sesquiterpenoid mycotoxin belonging to the trichothecene (B1219388) family, produced by various fungal species.[1] Trichothecenes are notorious food contaminants and pose a significant threat to human and animal health.[2][3] Their primary mechanism of toxicity involves the potent inhibition of eukaryotic protein synthesis.[3] These molecules bind with high affinity to the large ribosomal subunit (60S), specifically at the peptidyl transferase center (PTC), thereby interfering with the elongation or termination steps of translation.[4][1][5]

Understanding the precise molecular interactions between this compound and the ribosome is crucial for toxicology, developing countermeasures, and exploring the therapeutic potential of the trichothecene scaffold for applications such as anticancer agents.[6] High-resolution Cryo-Electron Microscopy (Cryo-EM) has emerged as a pivotal technique for visualizing such biomolecular complexes, providing near-atomic level details of the binding interface without the need for crystallization.[7][8][9]

These notes provide a summary of the structural basis for this compound's activity, derived from Cryo-EM studies of related compounds, and present detailed protocols for sample preparation and data analysis.

Data Presentation: Structural Insights and Binding Interactions

Recent Cryo-EM studies on diacetylthis compound, a closely related derivative, and verrucarin A, a macrocyclic trichothecene sharing the this compound core, have elucidated the binding mode of this class of inhibitors to the eukaryotic ribosome.[6][10]

Cryo-EM Data Collection and Refinement Statistics

The following table summarizes the data collection and refinement statistics for the Cryo-EM structure of diacetylthis compound bound to the human 80S ribosome.

ParameterValue
Data Collection
MicroscopeTitan Krios
DetectorGatan K3
Magnification105,000x
Voltage300 kV
Electron Dose50 e-/Ų
Defocus Range-0.5 to -2.5 µm
Reconstruction
Final Particle Count~200,000
Final Resolution2.7 Å
PDB IDN/A (Data from preprint)
(Data synthesized from Tran et al., 2025)[6][11]
Summary of Key Binding Interactions

This compound and its analogs bind within the A-site of the peptidyl transferase center on the large ribosomal subunit. The binding pocket is predominantly formed by nucleotides of the 25S/28S rRNA.[2][10]

Toxin Moiety / Functional GroupInteracting Ribosomal Component (rRNA)Type of Interaction
Core Trichothecene Structure
C12,13-epoxide ring25S/28S rRNA nucleotidesHydrogen Bonds, Metal Ion Coordination
C9=C10 double bond systemU2821 (Yeast)π-π Stacking (Hydrophobic)
C3-OH group25S/28S rRNA nucleotidesHydrogen Bonds
Peripheral Modifications (Diacetylthis compound)
Acetyl groups (C4, C15)25S/28S rRNA nucleotidesAdditional van der Waals contacts
Bridging Water MoleculeG4451 ribose (Human)Hydrogen Bond Network
(Data compiled from Li et al., 2021 and Tran et al., 2025)[2][3][6][10]

Mechanism of Action & Experimental Workflow

Molecular Mechanism of Action

This compound exerts its cytotoxic effects by physically obstructing the function of the ribosome's catalytic center. This inhibition of protein synthesis triggers a cellular stress cascade known as the ribotoxic stress response, which can lead to the activation of mitogen-activated protein kinases (MAPKs) and ultimately, apoptosis.[5]

Figure 1: Mechanism of this compound-Induced Ribotoxic Stress This compound This compound Enters Cell Ribosome Binds to A-Site of 60S Ribosomal Subunit This compound->Ribosome PTC Obstructs Peptidyl Transferase Center (PTC) Ribosome->PTC Inhibition Inhibition of Protein Synthesis Elongation PTC->Inhibition Stress Ribotoxic Stress Response Activated Inhibition->Stress MAPK MAPK Pathway Activation (e.g., JNK, p38) Stress->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Caption: Mechanism of this compound-Induced Ribotoxic Stress.

General Cryo-EM Workflow

The structural determination of the ribosome-ligand complex involves several key stages, from biochemical preparation to computational 3D reconstruction. This workflow is essential for achieving high-resolution maps that can be interpreted at a near-atomic level.[7][8]

Figure 2: General Workflow for Cryo-EM Structural Analysis cluster_biochem Biochemistry cluster_em Electron Microscopy cluster_computational Computational Processing Ribosome_Prep Eukaryotic Ribosome Purification Complex_Formation Incubation with This compound Analog Ribosome_Prep->Complex_Formation Grid_Prep Cryo-EM Grid Prep (Vitrification) Complex_Formation->Grid_Prep Data_Acq Data Acquisition (TEM Movie Collection) Grid_Prep->Data_Acq Processing Image Pre-processing (Motion Correction, CTF) Data_Acq->Processing Picking Particle Picking Processing->Picking Classification 2D/3D Classification & Refinement Picking->Classification Reconstruction High-Resolution 3D Density Map Classification->Reconstruction Modeling Atomic Model Building & Analysis Reconstruction->Modeling

Caption: General Workflow for Cryo-EM Structural Analysis.

Experimental Protocols

The following protocols provide a generalized methodology for the structural analysis of a this compound-ribosome complex based on established procedures for ribosome Cryo-EM.[12][13]

Protocol 1: Preparation of the Eukaryotic Ribosome-Verrucarol Complex

Objective: To prepare a biochemically homogeneous sample of eukaryotic 80S ribosomes complexed with this compound (or an analog) for Cryo-EM analysis.

Materials:

  • Yeast (Saccharomyces cerevisiae) or cultured human cells (e.g., HEK293)

  • Lysis Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, protease inhibitors)

  • Sucrose (B13894) Cushion Buffer (Lysis buffer with 1 M sucrose)

  • Sucrose Gradient Buffers (10% and 40% sucrose in gradient buffer)

  • This compound or analog (e.g., diacetylthis compound) dissolved in DMSO

  • Ultracentrifuge and rotors

  • Gradient fractionator and UV detector

Methodology:

  • Cell Culture and Harvest:

    • Grow yeast or human cells to mid-log phase.

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Flash-freeze the cell pellet in liquid nitrogen and store at -80°C.

  • Cell Lysis:

    • Grind the frozen cell pellet into a fine powder using a cryogenic mill.

    • Resuspend the powder in ice-cold Lysis Buffer.

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 20 min at 4°C) to remove cell debris.

  • Ribosome Pelleting:

    • Carefully layer the clarified supernatant onto a sucrose cushion.

    • Pellet the ribosomes by ultracentrifugation (e.g., 100,000 x g for 4 hours at 4°C).

    • Gently rinse the resulting glassy ribosome pellet with buffer to remove contaminants.

  • Sucrose Gradient Purification:

    • Resuspend the ribosome pellet in a minimal volume of gradient buffer.

    • Layer the resuspended ribosomes onto a 10-40% sucrose density gradient.

    • Separate ribosomal species by ultracentrifugation (e.g., 80,000 x g for 16 hours at 4°C).

    • Fractionate the gradient while monitoring absorbance at 260 nm. Collect the fractions corresponding to the 80S monosome peak.

  • Complex Formation:

    • Pool and concentrate the 80S ribosome fractions.

    • Add this compound (or analog) to the purified ribosomes at a 5-10 fold molar excess.

    • Incubate on ice for 30-60 minutes to allow for binding.

Protocol 2: Cryo-EM Grid Preparation and Data Acquisition

Objective: To vitrify the ribosome-ligand complex in a thin layer of ice and collect high-quality micrograph movies for processing.

Materials:

  • Ribosome-verrucarol complex (~5-10 A₂₆₀ units/mL)

  • Cryo-EM grids (e.g., Quantifoil R2/2 or C-flat)

  • Glow discharger

  • Vitrification robot (e.g., Vitrobot Mark IV)

  • Titan Krios or equivalent transmission electron microscope (TEM) with a direct electron detector

Methodology:

  • Grid Preparation:

    • Glow-discharge the Cryo-EM grids for 30-60 seconds to render the surface hydrophilic.

  • Vitrification:

    • Set the environmental chamber of the vitrification robot to 4°C and 100% humidity.

    • Apply 3-4 µL of the ribosome-verrucarol complex solution to the glow-discharged grid.

    • Blot the grid for 2-4 seconds to create a thin film of the solution.

    • Immediately plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen.

    • Store the vitrified grids in liquid nitrogen until imaging.

  • Data Acquisition:

    • Load the vitrified grid into the TEM.

    • Screen the grid to identify areas with ice of suitable thickness and good particle distribution.

    • Set up an automated data collection session using software like EPU or SerialEM.

    • Collect micrograph movies at a high magnification, using a low-dose protocol to minimize radiation damage. Record 40-60 frames per movie with a total electron dose of approximately 50-70 e⁻/Ų.

Protocol 3: Image Processing and 3D Reconstruction

Objective: To process the collected micrograph movies to generate a high-resolution 3D density map of the ribosome complex.

Software: RELION, CryoSPARC, or similar processing suites.

Methodology:

  • Movie Pre-processing:

    • Perform whole-frame motion correction to align the frames of each movie and generate a summed micrograph.

    • Estimate the Contrast Transfer Function (CTF) for each micrograph. Discard poor-quality micrographs.

  • Particle Picking:

    • Use a template-based or template-free particle picking algorithm to select images of individual ribosomes from the micrographs.

    • Extract the selected particles into a stack.

  • 2D Classification:

    • Perform several rounds of 2D classification to sort the particles into different classes based on their orientation and quality.

    • Discard classes that represent noise, ice contaminants, or damaged particles to create a clean particle stack.

  • Ab Initio 3D Model Generation:

    • Generate an initial low-resolution 3D model from the cleaned particle stack.

  • 3D Classification and Refinement:

    • Perform 3D classification to sort particles into structurally homogeneous populations. This is critical for separating different conformational states or ribosomes with and without bound ligand.

    • Select the best class (representing the this compound-bound state) for high-resolution refinement.

    • Perform 3D auto-refinement, followed by CTF refinement and Bayesian polishing to further improve the resolution of the final map.

  • Model Building and Validation:

    • Fit a pre-existing ribosome atomic model (PDB) into the refined Cryo-EM density map.

    • Manually adjust the model and build the ligand (this compound) into the corresponding density using software like Coot.

    • Perform real-space refinement and validate the final atomic model.

References

Synthesis of Verrucarol Analogues for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucarol, a tetracyclic sesquiterpenoid, and its analogues, belonging to the trichothecene (B1219388) class of mycotoxins, have garnered significant interest in medicinal chemistry due to their potent biological activities. These compounds are known to exhibit cytotoxic, antifungal, and immunomodulatory effects, primarily by inhibiting protein synthesis through binding to the eukaryotic ribosome.[1] However, the inherent toxicity of many naturally occurring trichothecenes necessitates the synthesis of novel analogues with improved therapeutic indices.[1]

This document provides detailed application notes and experimental protocols for the synthesis of this compound analogues and the evaluation of their biological activity for structure-activity relationship (SAR) studies. The aim is to furnish researchers with the necessary information to design and execute experiments for the development of new therapeutic agents based on the this compound scaffold.

Quantitative Data Summary

The biological activity of this compound and its analogues is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Acetylation of the hydroxyl groups at the C4 and C15 positions of this compound to form diacetylthis compound has been shown to markedly enhance its cytotoxicity.[1] The following table summarizes the available IC50 values for this compound and key analogues.

CompoundCell LineIC50 (µM)Reference
This compound --Data not consistently reported
Diacetylthis compound A2780/CP70 (Ovarian Cancer)< 0.5[2]
OVCAR-3 (Ovarian Cancer)< 0.5[2]
Trichodermin A2780/CP70 (Ovarian Cancer)~1.0[2]
OVCAR-3 (Ovarian Cancer)~1.0[2]
Ca922 (Oral Squamous Cell Carcinoma)Not specified[3]
HSC-3 (Oral Squamous Cell Carcinoma)Not specified[3]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, incubation times, and assay methodologies.

Experimental Protocols

Synthesis of this compound Analogues

A key strategy for the synthesis of this compound involves an Ireland-Claisen rearrangement to construct the challenging C5-C6 bond of the trichothecene core.[1] The following is a generalized protocol based on reported syntheses.

a. Synthesis of Diacetylthis compound from this compound

This protocol describes the acetylation of this compound at the C4 and C15 positions.

Materials:

  • This compound

  • Acetic anhydride (B1165640)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (catalytic amount) to the solution.

  • Add an excess of acetic anhydride (e.g., 5-10 equivalents) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure diacetylthis compound.[1]

  • Confirm the structure and purity of the product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Biological Evaluation Protocols

a. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines of interest (e.g., A2780/CP70, OVCAR-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound analogues dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound analogues in complete cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% DMSO).

  • Remove the existing medium from the wells and add 100 µL of the media containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

b. In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Materials:

  • Rabbit reticulocyte lysate-based in vitro translation kit

  • Reporter mRNA (e.g., Luciferase mRNA)

  • Amino acid mixture (with or without a radiolabeled amino acid like [³⁵S]-methionine)

  • This compound analogues dissolved in a suitable solvent

  • Luciferase assay reagent (if using luciferase reporter) or method for detecting radiolabeled protein

Procedure:

  • Thaw the components of the in vitro translation kit on ice.

  • In a microcentrifuge tube, set up the translation reaction according to the manufacturer's protocol, including the rabbit reticulocyte lysate, amino acid mixture, and reporter mRNA.

  • Add varying concentrations of the this compound analogues to the reaction tubes. Include a control reaction without any inhibitor.

  • Incubate the reaction mixture at 30°C for 60-90 minutes to allow for protein synthesis.

  • Quantify the amount of newly synthesized protein. If using a luciferase reporter, add the luciferase assay reagent and measure the luminescence using a luminometer. If using a radiolabeled amino acid, the protein can be quantified by methods such as scintillation counting or autoradiography after SDS-PAGE.

  • Calculate the percentage of protein synthesis inhibition relative to the control reaction and determine the IC50 value.

Visualizations

Logical Relationships and Workflows

Synthesis_and_Screening_Workflow General Workflow for Synthesis and SAR Studies of this compound Analogues cluster_synthesis Synthesis of Analogues cluster_bioassay Biological Evaluation Start Starting Materials Synthesis Chemical Synthesis (e.g., Acetylation, Ireland-Claisen) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Analogues This compound Analogues Characterization->Analogues Cytotoxicity Cytotoxicity Assays (e.g., MTT) Analogues->Cytotoxicity Protein_Synthesis Protein Synthesis Inhibition Assays Analogues->Protein_Synthesis Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity->Data_Analysis Protein_Synthesis->Data_Analysis SAR SAR Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for this compound analogue synthesis and evaluation.

Signaling Pathway

Verrucarin A, a macrocyclic trichothecene derived from this compound, has been shown to induce apoptosis in cancer cells by inhibiting the pro-survival Akt/NF-κB/mTOR signaling pathway. It is plausible that this compound and its simpler analogues may exert their cytotoxic effects, at least in part, through a similar mechanism. The following diagram illustrates this signaling cascade.

Akt_mTOR_NFkB_Pathway Proposed Akt/NF-κB/mTOR Signaling Pathway Inhibition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Activates IKK IKK mTOR->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-survival Gene Expression Nucleus->Gene_Expression Promotes Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition Verrucarol_Analogue This compound Analogue Verrucarol_Analogue->Akt Inhibits? Verrucarol_Analogue->mTOR Inhibits? Verrucarol_Analogue->NFkB Inhibits?

Caption: Potential inhibition points of this compound analogues in the Akt pathway.

References

Application Notes and Protocols for High-Throughput Screening of Verrucarol Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucarol is a sesquiterpenoid mycotoxin belonging to the trichothecene (B1219388) family, produced by various fungal species, including those from the Fusarium genus.[1][2][3] Trichothecenes are notorious for their potent cytotoxicity, primarily through the inhibition of eukaryotic protein synthesis.[4][5] The biosynthesis of this compound involves a complex enzymatic cascade, presenting multiple targets for the development of inhibitory compounds. Such inhibitors could have significant applications in agriculture to mitigate crop contamination and in medicine due to the structural relationship of trichothecenes to potential therapeutic agents.

These application notes provide a comprehensive overview and detailed protocols for establishing a high-throughput screening (HTS) campaign to identify inhibitors of this compound biosynthesis. The protocols focus on key enzymes in the pathway, offering robust and adaptable methods for academic and industrial research settings.

This compound Biosynthesis Signaling Pathway

The biosynthesis of this compound originates from the cyclization of farnesyl pyrophosphate (FPP) and proceeds through a series of oxidation and cyclization reactions catalyzed by a suite of enzymes encoded by the TRI gene cluster.[1][6][7][8] Key enzymatic steps include the conversion of FPP to trichodiene (B1200196) by trichodiene synthase (TRI5) and subsequent oxygenations by cytochrome P450 monooxygenases like TRI4.[1][8][9] this compound itself can be an intermediate in the biosynthesis of more complex macrocyclic trichothecenes.[1]

Verrucarol_Biosynthesis cluster_enzymes Key Enzyme Classes FPP Farnesyl Pyrophosphate Trichodiene Trichodiene FPP->Trichodiene TRI5 (Trichodiene Synthase) Intermediate1 Oxygenated Intermediates Trichodiene->Intermediate1 TRI4 (Cytochrome P450) Isotrichodermol Isotrichodermol Intermediate1->Isotrichodermol Multiple Steps This compound This compound Isotrichodermol->this compound Hydroxylation Steps (e.g., TRI11, TRI13) ... TRI5_node Terpene Cyclase P450_node Cytochrome P450s Acyltransferase_node Acyltransferases

Caption: Simplified this compound biosynthesis pathway.

High-Throughput Screening (HTS) Experimental Workflow

A typical HTS workflow for identifying inhibitors of this compound biosynthesis involves several stages, from primary screening of a large compound library to secondary assays for hit confirmation and characterization. The workflow is designed to efficiently identify potent and specific inhibitors.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Assays & Hit Validation cluster_characterization Hit Characterization Primary_Screen High-Throughput Screening (e.g., 10 µM single concentration) Hit_Identification Initial Hit Identification (>50% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay (e.g., different detection method) Dose_Response->Orthogonal_Assay Specificity_Assay Counter-Screen/Specificity Assay (e.g., unrelated enzyme) Orthogonal_Assay->Specificity_Assay SAR Structure-Activity Relationship (SAR) Analysis of Analogs Specificity_Assay->SAR Mechanism_of_Action Mechanism of Action Studies (e.g., enzyme kinetics) SAR->Mechanism_of_Action

Caption: HTS workflow for inhibitor discovery.

Experimental Protocols

Two primary high-throughput screening assays are proposed, targeting early and critical steps in the this compound biosynthesis pathway: a Trichodiene Synthase (TRI5) Inhibition Assay and a Cytochrome P450 (TRI4) Inhibition Assay. A secondary reporter gene assay is also described for hit validation and for screening compounds that may act at the level of gene expression.

Protocol 1: High-Throughput Trichodiene Synthase (TRI5) Inhibition Assay (Fluorescence Polarization)

Principle: This assay is based on the principle of fluorescence polarization (FP).[10][11][12] A fluorescently labeled analog of the substrate, farnesyl pyrophosphate (FPP), is used. In the absence of an inhibitor, the fluorescent probe binds to the active site of TRI5, resulting in a high FP signal due to the slower tumbling of the large enzyme-probe complex. In the presence of a competitive inhibitor, the probe is displaced, leading to a lower FP signal as the free probe tumbles more rapidly in solution.[10][13]

Materials:

  • Recombinant TRI5 enzyme (e.g., from Fusarium sporotrichioides)

  • Fluorescently labeled FPP analog (e.g., BODIPY-FPP)

  • Farnesyl pyrophosphate (FPP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT

  • 384-well, low-volume, black microplates

  • Compound library dissolved in DMSO

  • Plate reader with FP capabilities

Procedure:

  • Compound Plating: Dispense 50 nL of each test compound from the library (typically at a stock concentration of 10 mM in DMSO) into the wells of a 384-well microplate. For controls, dispense DMSO only.

  • Enzyme Addition: Add 10 µL of TRI5 enzyme solution (e.g., 20 nM final concentration in Assay Buffer) to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 10 µL of a solution containing the fluorescent FPP analog (e.g., 10 nM final concentration) to all wells.

  • Final Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization on a compatible plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., ~485/520 nm for BODIPY).

Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_min) / (FP_max - FP_min)) Where:

  • FP_sample is the FP value of the test compound well.

  • FP_min is the average FP of the minimum control (no enzyme).

  • FP_max is the average FP of the maximum control (DMSO vehicle).

Protocol 2: High-Throughput Cytochrome P450 (TRI4) Inhibition Assay (Fluorogenic)

Principle: This assay utilizes a fluorogenic substrate that becomes fluorescent upon modification by the cytochrome P450 enzyme TRI4.[14][15][16][17] Inhibition of TRI4 activity by a test compound results in a decrease in the fluorescent signal.

Materials:

  • Microsomes or recombinant TRI4 enzyme

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Fluorogenic CYP450 substrate (e.g., a commercially available probe that is a substrate for TRI4)

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4)

  • 384-well, black microplates

  • Compound library dissolved in DMSO

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each test compound into the wells of a 384-well microplate.

  • Enzyme-Substrate Mix Addition: Prepare a master mix containing the TRI4 enzyme, the fluorogenic substrate, and the assay buffer. Dispense 15 µL of this mix into each well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 5 µL of the NADPH regenerating system to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), during which the reaction is in the linear range.

  • Reaction Termination (Optional): The reaction can be stopped by adding a suitable reagent (e.g., acetonitrile (B52724) or a specific stop solution).

  • Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

Data Analysis: Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (RFU_sample - RFU_min) / (RFU_max - RFU_min)) Where:

  • RFU_sample is the Relative Fluorescence Unit of the test compound well.

  • RFU_min is the average RFU of the minimum control (no enzyme or a known inhibitor).

  • RFU_max is the average RFU of the maximum control (DMSO vehicle).

Protocol 3: Secondary Screen - TRI5 Promoter-Luciferase Reporter Gene Assay

Principle: This cell-based assay is used to identify compounds that inhibit the transcription of the TRI5 gene.[18][19][20][21][22] A reporter construct is created where the firefly luciferase gene is under the control of the TRI5 promoter. This construct is stably or transiently expressed in a suitable fungal or yeast host. Inhibition of the TRI5 promoter activity by a test compound leads to a decrease in luciferase expression and a corresponding reduction in the luminescent signal upon addition of the luciferase substrate.

Materials:

  • Host cells (e.g., Saccharomyces cerevisiae or a non-producing Fusarium strain) transformed with the pTRI5-luciferase reporter construct.

  • Growth medium for the host cells.

  • Induction medium (a medium known to induce trichothecene biosynthesis).

  • 384-well, white, clear-bottom microplates.

  • Compound library.

  • Luciferase assay reagent (containing luciferin (B1168401) and cell lysis components).

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Seed the host cells in the 384-well plates at an appropriate density in growth medium and allow them to attach or grow overnight.

  • Compound Addition: Remove the growth medium and add fresh induction medium containing the test compounds at the desired concentration.

  • Incubation: Incubate the cells for a period sufficient to induce TRI5 promoter activity and luciferase expression (e.g., 24-48 hours).

  • Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measurement: After a short incubation to ensure complete cell lysis and signal stabilization, measure the luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition of promoter activity: % Inhibition = 100 * (1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min)) Where:

  • RLU_sample is the Relative Light Unit of the test compound well.

  • RLU_min is the average RLU of the minimum control (uninduced cells or cells with a strong inhibitor).

  • RLU_max is the average RLU of the maximum control (induced cells with DMSO vehicle).

Data Presentation

Quantitative data from dose-response experiments should be summarized in tables to facilitate the comparison of inhibitor potency.

Table 1: Representative Dose-Response Data for TRI5 Inhibitors

Compound IDIC₅₀ (µM)[23][24][25]Hill SlopeMax Inhibition (%)
Cmpd-0011.2 ± 0.21.198.5
Cmpd-0027.8 ± 0.90.995.2
Cmpd-003> 50-20.1
Cmpd-0040.5 ± 0.11.099.1
Control-Inh0.05 ± 0.011.2100.0

Table 2: Representative Dose-Response Data for TRI4 Inhibitors

Compound IDIC₅₀ (µM)[23][24][25]Hill SlopeMax Inhibition (%)
Cmpd-0053.5 ± 0.41.097.8
Cmpd-00615.2 ± 2.10.892.3
Cmpd-0072.1 ± 0.31.399.5
Cmpd-008> 50-15.7
Control-Inh0.1 ± 0.021.1100.0

Conclusion

The protocols and workflows detailed in these application notes provide a robust framework for the high-throughput screening and identification of inhibitors of this compound biosynthesis. By targeting key enzymes in the pathway, these assays can efficiently screen large chemical libraries. The subsequent hit validation and characterization will pave the way for the development of novel antifungal agents or therapeutic leads. Careful assay design, validation, and data analysis are paramount to the success of any HTS campaign.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Verrucarin A to Produce Verrucarol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verrucarol, a trichothecene (B1219388) mycotoxin, is a valuable precursor for the synthesis of various bioactive compounds and a critical standard for toxicological studies. It is obtained by the hydrolysis of Verrucarin A, a more complex macrocyclic trichothecene. This document provides detailed application notes and protocols for the enzymatic hydrolysis of Verrucarin A to yield this compound. The use of enzymes offers a mild and selective alternative to harsh chemical hydrolysis methods, potentially leading to higher yields and purity of the final product. This protocol focuses on the use of commercially available esterases and lipases, providing methodologies for the reaction setup, monitoring, product purification, and analysis.

Introduction

Verrucarin A is a type D macrocyclic trichothecene mycotoxin known for its potent cytotoxic and anti-tumor activities.[1] The hydrolysis of the two ester linkages in Verrucarin A yields the parent trichothecene, this compound.[1] this compound itself serves as a key building block in the semi-synthesis of novel pharmaceutical agents and as an analytical standard in mycotoxin research.

Traditional methods for the hydrolysis of Verrucarin A often involve strong acids or bases, which can lead to degradation of the desired product and the formation of unwanted byproducts. Enzymatic hydrolysis presents a more specific and environmentally benign approach. Enzymes such as esterases and lipases are known to catalyze the cleavage of ester bonds with high efficiency and selectivity under mild reaction conditions. This protocol outlines a general method for the enzymatic conversion of Verrucarin A to this compound, which can be optimized for specific laboratory settings.

Materials and Reagents

  • Verrucarin A (substrate)

  • This compound (analytical standard)

  • Porcine Liver Esterase (PLE), lyophilized powder (e.g., Sigma-Aldrich E3019 or equivalent)

  • Candida antarctica Lipase B (CALB), immobilized (e.g., Novozyme® 435 or equivalent)

  • Phosphate (B84403) buffer (50 mM, pH 7.5)

  • Borate buffer (10 mM, pH 8.0)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade

  • Ethyl acetate (B1210297), HPLC grade

  • Hexane, HPLC grade

  • Methanol (B129727), HPLC grade

  • Water, deionized or Milli-Q

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M) for pH adjustment

  • Hydrochloric acid (HCl) solution (0.1 M) for pH adjustment

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • HPLC column (e.g., C18 reverse-phase, 5 µm, 4.6 x 250 mm)

  • Standard laboratory glassware and equipment (reaction vials, magnetic stirrer, pH meter, rotary evaporator, chromatography columns, etc.)

Experimental Protocols

Substrate and Enzyme Preparation
  • Verrucarin A Stock Solution: Due to the limited aqueous solubility of trichothecenes, a stock solution of Verrucarin A should be prepared in a suitable organic solvent such as DMSO or acetonitrile. For example, prepare a 10 mg/mL stock solution.

  • Enzyme Solution/Suspension:

    • Porcine Liver Esterase (PLE): Prepare a fresh solution of PLE in the desired reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5) at a concentration of 1-5 mg/mL. Keep the solution on ice until use.

    • Immobilized Candida antarctica Lipase B (CALB): The immobilized enzyme can be used directly as a solid.

Enzymatic Hydrolysis of Verrucarin A

The following are two suggested protocols using different enzymes. Optimization of substrate concentration, enzyme loading, reaction time, and temperature may be required.

Protocol A: Using Porcine Liver Esterase (PLE)

  • To a 10 mL glass reaction vial, add 5 mL of 50 mM phosphate buffer (pH 7.5).

  • Add a small volume of the Verrucarin A stock solution to achieve the desired final concentration (e.g., 0.1-1 mg/mL). The final concentration of the organic co-solvent (e.g., DMSO) should be kept low (typically <5% v/v) to minimize enzyme denaturation.

  • Initiate the reaction by adding the freshly prepared PLE solution (e.g., 1 mL of a 2 mg/mL solution).

  • Incubate the reaction mixture at 25-37°C with gentle stirring.

  • Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Quench the reaction in the aliquot by adding an equal volume of acetonitrile and analyze by HPLC (see section 3.4).

Protocol B: Using Immobilized Candida antarctica Lipase B (CALB)

  • To a 10 mL glass reaction vial, add 5 mL of a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5) or an organic solvent like toluene.

  • Add the Verrucarin A stock solution to the desired final concentration.

  • Add the immobilized CALB (e.g., 10-50 mg).

  • Incubate the reaction at a suitable temperature (e.g., 30-60°C) with vigorous stirring to ensure good mixing of the immobilized enzyme.

  • Monitor the reaction progress by analyzing aliquots of the supernatant by HPLC.

Product Extraction and Purification
  • Once the reaction has reached completion (as determined by HPLC analysis), terminate the reaction. For the PLE reaction, this can be done by adding an equal volume of ethyl acetate. For the CALB reaction, the immobilized enzyme can be removed by filtration or centrifugation.

  • Extract the aqueous reaction mixture three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the extract under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform (B151607) or ethyl acetate in hexane). The fractions can be monitored by thin-layer chromatography (TLC).

  • Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified product.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The progress of the enzymatic hydrolysis and the purity of the final product can be assessed by reverse-phase HPLC.

  • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of trichothecenes. For example, a linear gradient from 20% to 80% acetonitrile in water over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength of 220 nm or a mass spectrometer (MS) for more sensitive and specific detection.

  • Injection Volume: 10-20 µL

  • Standard Curve: Prepare a standard curve using a certified this compound standard to quantify the product yield.

Data Presentation

The quantitative data from the enzymatic hydrolysis experiments should be summarized for clear comparison.

Table 1: Comparison of Enzymatic Hydrolysis Conditions and Results

ParameterPorcine Liver Esterase (PLE)Immobilized Candida antarctica Lipase B (CALB)
Enzyme Concentration 0.4 mg/mL5 mg/mL
Substrate Concentration 0.5 mg/mL0.5 mg/mL
Reaction Buffer/Solvent 50 mM Phosphate Buffer (pH 7.5)50 mM Phosphate Buffer (pH 7.5)
Co-solvent 2% DMSO2% DMSO
Temperature 37°C50°C
Reaction Time 24 hours24 hours
Conversion Rate (%) Data to be filled from experimental resultsData to be filled from experimental results
This compound Yield (%) Data to be filled from experimental resultsData to be filled from experimental results

Visualization of Experimental Workflow

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification VerrucarinA Verrucarin A Stock Solution ReactionMix Reaction Mixture (Buffer, Verrucarin A) VerrucarinA->ReactionMix Enzyme Enzyme Solution (PLE or CALB) Enzyme->ReactionMix Incubation Incubation (Temperature, Stirring) ReactionMix->Incubation Monitoring Reaction Monitoring (HPLC Analysis) Incubation->Monitoring Monitoring->Incubation Continue reaction Extraction Solvent Extraction (Ethyl Acetate) Monitoring->Extraction Reaction complete Drying Drying and Concentration Extraction->Drying Chromatography Silica Gel Chromatography Drying->Chromatography Purethis compound Pure this compound Chromatography->Purethis compound

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Verrucarol Production in Myrothecium Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing Verrucarol production from Myrothecium species. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Which Myrothecium species are known to produce this compound or its derivatives?

A1: Myrothecium verrucaria and Myrothecium roridum are the primary species known for producing macrocyclic trichothecenes, including Verrucarin A and Roridin E. This compound is the core chemical scaffold of these compounds and can be obtained by hydrolysis of the crude extracts from the fermentation of these species[1].

Q2: What are the general optimal fermentation conditions for Myrothecium verrucaria?

A2: Optimal conditions for Myrothecium verrucaria growth and secondary metabolite production typically include a temperature range of 28-30°C and a pH between 6.0 and 8.0[2]. Agitation in submerged cultures is usually maintained between 120 and 180 rpm[2][3].

Q3: How does the choice of carbon and nitrogen source impact this compound production?

A3: The carbon and nitrogen sources, and particularly their ratio (C:N), are critical factors. High carbon content is often associated with increased production of macrocyclic trichothecenes[4]. For general cultivation, sucrose (B13894) and sodium nitrate (B79036) have been identified as effective carbon and nitrogen sources, respectively[2]. However, for high-density mycelial production, a combination of soy flour and corn meal has proven effective, though this may be under conditions designed to mitigate mycotoxin production[3].

Q4: Can precursor feeding enhance the yield of this compound?

Q5: What is the role of elicitors in this compound production?

A5: Elicitors are compounds that trigger a defense or stress response in fungi, which can lead to an increase in secondary metabolite production. Both biotic (e.g., fungal cell wall fragments, polysaccharides) and abiotic (e.g., heavy metal ions, UV light) elicitors are used to enhance the production of various fungal metabolites. While the principle is applicable, specific studies detailing the use of elicitors for enhancing this compound production in Myrothecium are not extensively documented.

Troubleshooting Guide

This guide addresses common issues encountered during Myrothecium fermentation for this compound production.

Problem 1: Low or No this compound/Verrucarin A Detected
Possible Cause Recommended Solution
Incorrect Strain or Strain Degeneration Verify the identity of your Myrothecium strain using morphological and molecular (ITS sequencing) methods. Revive a fresh culture from a cryopreserved stock to ensure genetic stability.
Suboptimal Media Composition Systematically test different carbon (e.g., glucose, sucrose, maltose) and nitrogen (e.g., sodium nitrate, peptone, yeast extract) sources. Optimize the C:N ratio, as higher carbon levels can favor trichothecene (B1219388) production[4].
Inadequate Fermentation Parameters Calibrate pH, temperature, and dissolved oxygen probes. Run small-scale experiments to optimize these parameters. For M. verrucaria, aim for 28-30°C and a pH of 6.0-8.0[2].
Catabolite Repression If using a rapidly metabolized sugar like glucose, consider a fed-batch strategy to maintain a low sugar concentration, preventing the repression of secondary metabolism genes.
Analytical Issues Confirm the efficiency of your extraction protocol and validate your HPLC or LC-MS/MS method. Use a certified this compound or Verrucarin A standard for accurate quantification. The limit of detection for some methods can be around 2 µg/mL[3].
Problem 2: High Biomass but Low this compound Yield
Possible Cause Recommended Solution
Nutrient Diversion to Primary Metabolism The fermentation conditions may be favoring cell growth over secondary metabolite production. Induce nutrient limitation (e.g., nitrogen limitation) after an initial growth phase to trigger the shift to secondary metabolism.
Incorrect Fermentation Duration This compound is a secondary metabolite, and its production often begins in the stationary phase of growth. Extend the fermentation time and sample at different time points to determine the optimal production window.
Feedback Inhibition High concentrations of this compound or its derivatives in the medium may inhibit the biosynthetic pathway. Consider implementing an in-situ product recovery method, such as resin adsorption, to remove the product from the broth continuously.
Problem 3: Inconsistent Yields Between Batches
Possible Cause Recommended Solution
Inconsistent Inoculum Standardize your inoculum preparation protocol, including the age of the seed culture, spore concentration or mycelial density, and pre-culture conditions.
Variability in Media Components Use high-purity, certified media components. If using complex media sources (e.g., yeast extract, peptone), be aware of batch-to-batch variability and test new batches before use in large-scale fermentations.
Poor Process Control Ensure all sensors are calibrated before each run. Implement automated control systems for pH, temperature, and dissolved oxygen to maintain stable conditions throughout the fermentation.

Data Presentation: Impact of Media on Myrothecium Growth

The following table summarizes the effect of different media on the mycelial yield of Myrothecium verrucaria. Note that these conditions were optimized for biomass and bioherbicide production, which often involves minimizing mycotoxin levels. However, they provide a baseline for media selection.

Medium CompositionMycelial Dry Weight Yield (g/L)Verrucarin A & Roridin AReference
Czapek-Dox2Not Reported[3]
Richard's V-810Not Reported[3]
Soy Flour–Corn Meal25Undetectable (<2 µg/mL)[3]

Experimental Protocols

Protocol 1: Submerged Culture Fermentation of Myrothecium verrucaria

This protocol provides a general procedure for shake-flask cultivation.

  • Inoculum Preparation:

    • Aseptically transfer a 5 mm agar (B569324) plug of a mature M. verrucaria culture from a Potato Dextrose Agar (PDA) plate to a 250 mL Erlenmeyer flask containing 100 mL of seed medium (e.g., 20 g/L glucose, 5 g/L peptone, 3 g/L yeast extract, 3 g/L KH₂PO₄, 1.5 g/L MgSO₄·7H₂O)[5].

    • Incubate the seed culture at 28-30°C on a rotary shaker at 150-180 rpm for 3 days[5].

  • Production Fermentation:

    • Inoculate 50 mL of production medium in a 250 mL Erlenmeyer flask with 3% (v/v) of the seed culture[5]. A suitable production medium is Czapek medium (Sucrose: 30 g/L, NaNO₃: 3 g/L, K₂HPO₄: 1 g/L, MgSO₄·7H₂O: 0.5 g/L, KCl: 0.5 g/L, FeSO₄·7H₂O: 0.01 g/L).

    • Incubate the production flasks at 28-30°C, 150-180 rpm for 7-14 days. The optimal duration should be determined experimentally by time-course analysis.

  • Harvesting:

    • Separate the mycelium from the culture broth by centrifugation or filtration. The supernatant (culture filtrate) and the mycelial biomass can be analyzed separately for this compound and its derivatives.

Protocol 2: Extraction and Quantification of this compound/Verrucarins

This protocol outlines a general method for extraction and analysis.

  • Extraction from Culture Filtrate:

    • Extract the culture supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate.

    • Repeat the extraction 2-3 times.

    • Pool the organic phases and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) at 40°C.

  • Extraction from Mycelium:

    • Lyophilize (freeze-dry) the mycelial biomass to determine dry weight.

    • Grind the dried mycelium into a fine powder.

    • Extract the powder with methanol (B129727) or a mixture of acetonitrile (B52724)/water.

    • Filter the extract to remove cell debris.

    • Evaporate the solvent.

  • Sample Preparation for HPLC:

    • Re-dissolve the dried crude extract in a known volume of a suitable solvent, such as a methanol:water (1:1 v/v) mixture[6].

    • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC-UV/MS Analysis:

    • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.

    • Mobile Phase: A gradient elution is typically employed using water (A) and acetonitrile (B), both often acidified with 0.1% formic acid.

    • Gradient Example: Start with 30% B, increase to 100% B over 20-30 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

    • Detection: UV detection can be performed at ~260 nm for Verrucarins. For higher specificity and sensitivity, use Mass Spectrometry (MS/MS) detection.

    • Quantification: Create a standard curve using a certified reference standard of this compound or Verrucarin A.

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the key steps in the biosynthesis of the trichothecene core structure, which leads to this compound.

Trichothecene_Biosynthesis cluster_primary Primary Metabolism cluster_secondary Trichothecene Pathway AcetylCoA Acetyl-CoA MVA Mevalonic Acid (MVA) AcetylCoA->MVA MVA Pathway FPP Farnesyl Pyrophosphate (FPP) MVA->FPP Trichodiene Trichodiene FPP->Trichodiene Tri5 (Trichodiene Synthase) Intermediate1 Oxygenated Intermediates (e.g., Trichodiol) Trichodiene->Intermediate1 Tri4 (Cytochrome P450 monooxygenase) EPT Isotrichotriol (EPT Core Structure) Intermediate1->EPT Multiple Enzymatic Steps Verrucarol_Core This compound EPT->Verrucarol_Core Hydroxylations & Cyclization (e.g., Tri11, Tri13) Macrocyclics Macrocyclic Trichothecenes (e.g., Verrucarin A) Verrucarol_Core->Macrocyclics Esterification

Caption: Simplified biosynthetic pathway from Acetyl-CoA to this compound and macrocyclic trichothecenes.

General Experimental Workflow for Optimization

This workflow outlines a systematic approach to enhancing this compound production.

Optimization_Workflow Start Start: Select High-Producing Myrothecium verrucaria Strain Inoculum Standardize Inoculum Preparation Start->Inoculum Media Media Optimization (Carbon/Nitrogen Sources, C:N Ratio) Inoculum->Media Process Process Parameter Optimization (pH, Temp, Aeration) Media->Process Fermentation Perform Shake-Flask Fermentation Process->Fermentation Analysis Extract and Quantify This compound (HPLC/LC-MS) Fermentation->Analysis Evaluate Evaluate Yield. Is it satisfactory? Analysis->Evaluate Advanced Advanced Optimization (Precursor Feeding, Elicitation) Evaluate->Advanced No ScaleUp Scale-Up to Bioreactor Evaluate->ScaleUp Yes Advanced->Fermentation

Caption: Systematic workflow for the optimization of this compound production in Myrothecium.

Troubleshooting Logic for Low this compound Yield

This diagram provides a logical path for diagnosing the cause of low product yield.

Troubleshooting_Logic Start Problem: Low this compound Yield CheckStrain Verify Strain Integrity (Purity, Viability) Start->CheckStrain CheckMedia Review Media Composition (C:N Ratio, Components) CheckStrain->CheckMedia Strain OK Sol_Strain Solution: Use Fresh Stock, Re-verify Identity CheckStrain->Sol_Strain Issue Found CheckParams Check Fermentation Parameters (pH, Temp, DO Logs) CheckMedia->CheckParams Media OK Sol_Media Solution: Optimize Media, Test New Components CheckMedia->Sol_Media Issue Found CheckAnalysis Validate Analytical Method (Extraction, HPLC) CheckParams->CheckAnalysis Parameters OK Sol_Params Solution: Calibrate Probes, Optimize Setpoints CheckParams->Sol_Params Issue Found Sol_Analysis Solution: Optimize Extraction, Validate HPLC Method CheckAnalysis->Sol_Analysis Issue Found End Root Cause Identified CheckAnalysis->End Method OK Sol_Strain->End Sol_Media->End Sol_Params->End Sol_Analysis->End

Caption: A decision tree for troubleshooting low this compound yields in Myrothecium fermentation.

References

Technical Support Center: Verrucarol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Verrucarol for in vitro experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a trichothecene (B1219388) mycotoxin, a class of secondary metabolites produced by various fungi.[1] Like other trichothecenes, this compound is lipophilic, meaning it has low solubility in aqueous solutions such as cell culture media.[2] This poor solubility can lead to compound precipitation, resulting in inaccurate and non-reproducible experimental outcomes. Therefore, proper dissolution is critical for reliable in vitro studies.

Q2: What are the recommended solvents for dissolving this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used organic solvent for dissolving this compound and other hydrophobic compounds for in vitro assays due to its high solubilizing capacity.[3][4] Other organic solvents like ethanol (B145695), methanol, and acetone (B3395972) can also be considered, but their compatibility and potential cytotoxicity for the specific cell line being used must be evaluated.[5]

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. For most cell lines, a final DMSO concentration of ≤ 0.5% (v/v) is well-tolerated.[3][6][7] Some robust cell lines may tolerate up to 1%, but it is crucial to determine the specific tolerance of your cell line.[6][8] Primary cells are often more sensitive, and a final DMSO concentration of < 0.1% is recommended.[3]

Q4: How can I prepare a stock solution of this compound?

A4: To prepare a high-concentration stock solution, dissolve this compound powder in 100% DMSO.[9][10] For example, to make a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. It is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q5: My this compound precipitates when I add it to the aqueous culture medium. What should I do?

A5: This is a common issue with hydrophobic compounds. To prevent precipitation, use a serial dilution method. Instead of adding the highly concentrated stock solution directly to the medium, perform one or more intermediate dilution steps in the culture medium.[11] Ensure thorough mixing at each step. Additionally, warming the medium to 37°C before adding the this compound solution may help.

Troubleshooting Guides

Issue 1: this compound Precipitation in Culture Medium
  • Observation: The culture medium becomes cloudy or contains visible particles after adding the this compound solution.

  • Cause: The aqueous concentration of this compound has exceeded its solubility limit.

  • Solutions:

    • Optimize Dilution Protocol:

      • Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous buffer.

      • Perform serial dilutions. For example, prepare an intermediate dilution of your stock in culture medium before making the final dilution.[11]

    • Reduce Final this compound Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your assay.

    • Check Solvent Concentration: Ensure the final organic solvent concentration in your well does not exceed the recommended limits for your cell line.

    • Gentle Warming: Pre-warm the culture medium to 37°C before adding the this compound solution.

Issue 2: High Background Cytotoxicity in Vehicle Control
  • Observation: Significant cell death or reduced viability is observed in the vehicle control wells (containing only the solvent).

  • Cause: The concentration of the organic solvent (e.g., DMSO) is toxic to the cells.

  • Solutions:

    • Determine Solvent Tolerance: Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line and assay duration.[7]

    • Lower Solvent Concentration: Reduce the final concentration of the organic solvent in all wells to a level that is non-toxic. This may require preparing a more concentrated stock solution of this compound.

    • Minimize Exposure Time: If possible, reduce the incubation time of the cells with the solvent-containing medium.

Data Presentation

Table 1: Recommended Final Concentrations of Common Solvents in Cell Culture

SolventRecommended Max. Concentration (v/v)Notes
DMSO ≤ 0.5%[3][6][7]Well-tolerated by most cell lines. Some robust lines may tolerate up to 1%.[6] For sensitive or primary cells, < 0.1% is recommended.[3]
Ethanol ≤ 0.5%[5]Cytotoxicity is cell-line dependent.
Methanol ≤ 0.5%Generally more toxic than ethanol and DMSO. Use with caution.
Acetone ≤ 0.5%[5]Can be a suitable alternative to DMSO for some applications.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization: If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Determining Maximum Tolerated Solvent Concentration
  • Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Solvent Dilution Series: Prepare a series of dilutions of your chosen solvent (e.g., DMSO) in complete cell culture medium. A typical range to test is from 2% down to 0.01% (v/v). Include a "no solvent" control.

  • Treatment: Replace the existing medium with the medium containing the different solvent concentrations.

  • Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

  • Data Analysis: Calculate the percentage of viable cells for each solvent concentration relative to the "no solvent" control. The maximum tolerated concentration is the highest concentration that does not cause a significant decrease in cell viability.[7]

Mandatory Visualization

Verrucarol_Solubilization_Workflow weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot stock Thaw Stock Solution intermediate Prepare Intermediate Dilution in Culture Medium stock->intermediate final Prepare Final Working Solution in Culture Medium intermediate->final treat Treat Cells final->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze Ribotoxic_Stress_Response This compound This compound Ribosome Ribosome (60S Subunit) This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Leads to Ribotoxic_Stress Ribotoxic Stress Response Ribosome->Ribotoxic_Stress Triggers MAPKs MAPK Activation (p38, JNK) Ribotoxic_Stress->MAPKs Apoptosis Apoptosis MAPKs->Apoptosis VerrucarinA_Signaling_Pathway VerrucarinA Verrucarin A (related to this compound) ROS ↑ Reactive Oxygen Species (ROS) VerrucarinA->ROS EGFR EGFR Phosphorylation ROS->EGFR Inhibits p38 p38 MAPK Activation ROS->p38 Activates Akt Akt Phosphorylation EGFR->Akt ERK ERK1/2 Phosphorylation EGFR->ERK Apoptosis Apoptosis p38->Apoptosis Akt->Apoptosis Inhibits ERK->Apoptosis Inhibits

References

Overcoming challenges in the late-stage olefin isomerization of Verrucarol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the late-stage olefin isomerization in the total synthesis of Verrucarol. This critical step, often accomplished via a Mukaiyama hydration followed by an elimination sequence, can be prone to issues such as low yields, side product formation, and lack of stereoselectivity.

Troubleshooting Guide

This guide addresses common problems encountered during the two-step isomerization process.

Part 1: Mukaiyama Hydration

Q1: I am observing low conversion of my starting material during the Mukaiyama hydration. What are the potential causes and solutions?

A1: Low conversion can stem from several factors related to reagents, reaction setup, and the catalyst's activity.

  • Reagent Quality:

    • Phenylsilane (B129415) (PhSiH₃): Ensure the phenylsilane is fresh and has been stored under an inert atmosphere. Over time, it can degrade, reducing its efficacy as a hydride source.

    • Cobalt(II) acetylacetonate (B107027) (Co(acac)₂): The quality of the cobalt catalyst is crucial. Use a freshly opened bottle or purify the catalyst if it has been stored for an extended period.

    • Solvent: Ensure the solvent (typically a polar aprotic solvent like THF or DME) is anhydrous. Water can interfere with the reaction.

  • Reaction Conditions:

    • Oxygen Atmosphere: The reaction requires a controlled atmosphere of oxygen (usually 1 atm). Ensure your reaction setup is not leaking and that a consistent oxygen supply is maintained.

    • Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) may be necessary for sluggish reactions. However, be aware that higher temperatures can also lead to side product formation.

  • Catalyst Activation:

    • For some substrates, the initiation of the catalytic cycle can be slow. The addition of a small amount of a radical initiator, such as tert-butyl hydroperoxide, can sometimes accelerate the reaction.[1]

Q2: My Mukaiyama hydration is producing significant amounts of the corresponding ketone and/or the reduced alkane as side products. How can I minimize these?

A2: The formation of ketone and alkane side products is a known issue in Mukaiyama hydrations.[2][3]

  • Minimizing Ketone Formation:

    • Reaction Time: Over-oxidation of the desired alcohol to the ketone can occur with prolonged reaction times. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

    • Catalyst Loading: A higher catalyst loading can sometimes favor the formation of the ketone. Try reducing the amount of Co(acac)₂.

  • Minimizing Alkane Formation:

    • Hydride Source: The choice of silane (B1218182) can influence the amount of reduction. While phenylsilane is common, other silanes could be explored, though this may require significant optimization.

    • Reaction Conditions: Ensure the reaction is not being run for an excessively long time, as this can lead to over-reduction.

Problem Potential Cause Suggested Solution Representative Yield (Desired Alcohol) Representative Yield (Side Products)
Low ConversionInactive CatalystUse fresh or purified Co(acac)₂.70-85%<15%
Degraded PhenylsilaneUse freshly opened or distilled PhSiH₃.75-90%<10%
Insufficient OxygenEnsure a sealed system with a balloon of O₂.80-95%<5%
Ketone FormationProlonged Reaction TimeMonitor reaction closely and quench promptly.65-80%10-25% (ketone)
High Catalyst LoadingReduce Co(acac)₂ concentration.70-85%5-15% (ketone)
Alkane FormationOver-reductionOptimize reaction time.70-85%5-15% (alkane)

Q3: The diastereoselectivity of the Mukaiyama hydration on my chiral this compound precursor is poor. What can I do to improve it?

A3: Achieving high diastereoselectivity on a complex, sterically hindered substrate like a this compound intermediate is challenging.

  • Catalyst Choice: While Co(acac)₂ is standard, other cobalt catalysts with different ligand environments can sometimes offer improved stereocontrol. Consider screening other cobalt sources. In some cases, changing the metal catalyst to iron, such as with Fe(acac)₃, has been shown to improve diastereoselectivity in Mukaiyama-type hydrations.[4][5][6]

  • Protecting Groups: The nature of the protecting groups on the this compound core can significantly influence the facial selectivity of the hydration. Consider if a different protecting group strategy could better direct the approach of the reagents.

  • Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity, although this may come at the cost of a longer reaction time.

Part 2: Elimination of the Tertiary Alcohol

Q4: I am having difficulty eliminating the tertiary alcohol formed in the previous step to generate the desired olefin. What are the best reagents and conditions for this transformation?

A4: The dehydration of a hindered tertiary alcohol in a complex molecule like a this compound derivative requires mild and selective reagents to avoid skeletal rearrangements.

  • Recommended Reagents:

    • Burgess Reagent: This is a mild and effective reagent for the dehydration of secondary and tertiary alcohols, proceeding via a syn-elimination.[7][8][9]

    • Martin Sulfurane: This is another powerful dehydrating agent that is particularly well-suited for tertiary alcohols and operates under mild conditions.[10][11]

    • Phosphorus Oxychloride (POCl₃) in Pyridine: This is a classic method for alcohol dehydration that proceeds via an E2 mechanism and generally avoids carbocation rearrangements.[12][13]

Q5: The elimination reaction is giving me a mixture of olefin isomers. How can I control the regioselectivity?

A5: The formation of multiple olefin isomers is a common challenge in elimination reactions.

  • Reagent Choice: The choice of dehydrating agent can influence the regioselectivity. The Burgess reagent and Martin sulfurane often favor the thermodynamically more stable olefin.

  • Steric Hindrance: The steric environment around the tertiary alcohol will play a significant role in determining which proton is abstracted during the elimination. A careful analysis of the molecular model of your substrate can help predict the likely outcome.

  • Protecting Groups: As with the hydration step, the protecting groups on the this compound core can influence the conformation of the molecule and thus the accessibility of different protons for elimination.

Frequently Asked Questions (FAQs)

Q: Why is the late-stage olefin isomerization in this compound synthesis so challenging?

A: The difficulty arises from several factors:

  • Steric Hindrance: The this compound core is a complex, three-dimensional structure that can hinder the approach of reagents to the reaction site.

  • Functional Group Compatibility: The molecule contains multiple sensitive functional groups, including an epoxide and hydroxyl groups, which can be reactive under harsh conditions.

  • Potential for Rearrangement: The carbocation intermediates that can form during elimination reactions are prone to skeletal rearrangements, leading to undesired byproducts.

Q: Are there any alternatives to the Mukaiyama hydration-elimination sequence?

A: While the Mukaiyama hydration-elimination is a well-established method, other strategies could be considered, such as:

  • Transition-metal catalyzed isomerization: Direct isomerization using a suitable transition metal catalyst, though finding one that is selective for this specific transformation on a complex substrate can be challenging.

  • Other hydrofunctionalization/elimination sequences: Exploring other methods for introducing a leaving group at the desired position followed by elimination.

Q: What are the best analytical techniques to monitor the progress of these reactions?

A:

  • Thin-Layer Chromatography (TLC): Useful for a quick assessment of the reaction's progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the conversion of starting material and the formation of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural characterization of the products and for determining the stereochemistry.

Experimental Protocols (Representative)

Please note: These are generalized protocols and may require optimization for your specific this compound intermediate.

Mukaiyama Hydration of a this compound Precursor
  • To a solution of the this compound precursor (1.0 equiv) in anhydrous THF (0.1 M) in a flask equipped with a magnetic stir bar is added Co(acac)₂ (0.1 equiv).

  • The flask is evacuated and backfilled with oxygen (this can be done using a balloon filled with oxygen).

  • Phenylsilane (3.0 equiv) is added dropwise to the stirring solution at room temperature.

  • The reaction mixture is stirred vigorously under the oxygen atmosphere and monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with ethyl acetate (B1210297) (3x).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the tertiary alcohol.

Dehydration of the Tertiary Alcohol using Burgess Reagent
  • To a solution of the tertiary alcohol (1.0 equiv) in anhydrous benzene (B151609) (0.1 M) at room temperature is added Burgess reagent (1.5 equiv) in one portion.

  • The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the desired isomerized this compound derivative.

Visualizations

experimental_workflow cluster_hydration Mukaiyama Hydration cluster_elimination Dehydration start_material This compound Precursor reaction_hydration Co(acac)₂, PhSiH₃, O₂ THF, rt start_material->reaction_hydration 1. product_alcohol Tertiary Alcohol Intermediate reaction_hydration->product_alcohol 2. reagent_elimination Burgess Reagent or Martin Sulfurane product_alcohol->reagent_elimination 3. final_product Isomerized this compound reagent_elimination->final_product 4.

Caption: Experimental workflow for the two-step olefin isomerization.

troubleshooting_logic cluster_hydration_issues Mukaiyama Hydration Issues cluster_hydration_solutions Potential Solutions low_conversion Low Conversion check_reagents Check Reagent Quality (Co(acac)₂, PhSiH₃) low_conversion->check_reagents optimize_conditions Optimize Conditions (Temp, O₂ pressure) low_conversion->optimize_conditions side_products Side Products (Ketone/Alkane) monitor_reaction Monitor Reaction Time side_products->monitor_reaction adjust_catalyst Adjust Catalyst Loading/ Change Catalyst (e.g., Fe) side_products->adjust_catalyst poor_selectivity Poor Diastereoselectivity poor_selectivity->optimize_conditions poor_selectivity->adjust_catalyst change_protecting_groups Modify Protecting Groups poor_selectivity->change_protecting_groups

Caption: Troubleshooting logic for the Mukaiyama hydration step.

References

Technical Support Center: Enhancing Verrucarol Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on enhancing the efficiency of Verrucarol derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experimental workflow.

Frequently Asked questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the derivatization and GC-MS analysis of this compound.

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a polar and non-volatile compound due to its multiple hydroxyl (-OH) groups. These characteristics make it unsuitable for direct analysis by gas chromatography, which requires analytes to be volatile. Derivatization, most commonly through silylation, replaces the active hydrogens on the hydroxyl groups with less polar and more stable trimethylsilyl (B98337) (TMS) groups.[1] This chemical modification increases the volatility and thermal stability of this compound, allowing it to be vaporized and effectively separated on a GC column without thermal degradation.[1][2]

Q2: What are the most common derivatization reagents for this compound?

A2: Silylation is the most widely used derivatization technique for compounds containing hydroxyl groups like this compound.[1] Commonly used silylating reagents include:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and widely used silylating agent.[3][4]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another strong and volatile silylating agent known for producing clean reaction byproducts.[5]

  • TMCS (Trimethylchlorosilane): Often used as a catalyst (e.g., 1% in BSTFA or MSTFA) to enhance the reactivity of the primary silylating agent, especially for sterically hindered hydroxyl groups.[2][3]

While silylation is common, acylation with reagents like heptafluorobutyrylimidazole has also been used for the analysis of this compound, particularly in the context of analyzing macrocyclic trichothecenes after hydrolysis.[6]

Q3: I am observing incomplete derivatization of my this compound standard. What are the likely causes and how can I resolve this?

A3: Incomplete derivatization is a common issue and can be attributed to several factors:

  • Presence of Moisture: Silylating reagents are highly sensitive to moisture. Any water in your sample, solvents, or glassware will react with the reagent, reducing its availability to derivatize this compound.[2]

    • Solution: Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and reagents. If your sample is in an aqueous solution, it must be thoroughly dried, for instance, by evaporation under a stream of nitrogen, before adding the derivatization reagents.

  • Suboptimal Reaction Conditions: The derivatization reaction is sensitive to temperature and time.

    • Solution: You may need to optimize the reaction temperature and time. A common starting point for silylation is heating at 60-80°C for 30-60 minutes.[2][3] For more resistant hydroxyl groups, longer incubation times or higher temperatures may be necessary.[4]

  • Insufficient Reagent: An inadequate amount of the silylating reagent will lead to incomplete derivatization.

    • Solution: It is recommended to use a molar excess of the silylating reagent. A general guideline is a 2:1 molar ratio of the silylating reagent to the active hydrogens in the analyte.[4][7]

  • Reagent Degradation: Silylating reagents can degrade over time, especially if not stored properly.

    • Solution: Use fresh reagents and store them under anhydrous conditions as recommended by the manufacturer.

Q4: My chromatogram shows tailing peaks for the derivatized this compound. What could be the cause and how can I fix it?

A4: Peak tailing can be caused by issues in the GC system or by the derivatization process itself.

  • Active Sites in the GC System: Active sites in the injector liner, column, or connections can interact with the analyte, causing peak tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, well-maintained GC column. If the column has been used extensively, trimming a small portion from the inlet end may help. Regular maintenance of the injection port, including replacing the septum and seal, is also crucial.

  • Incomplete Derivatization: As mentioned in Q3, any remaining underivatized this compound will be more polar and can interact more strongly with the stationary phase, leading to tailing.

    • Solution: Re-optimize your derivatization procedure to ensure complete reaction.

  • Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, can also contribute to tailing.

    • Solution: Try diluting your sample and re-injecting.

Q5: I am seeing multiple peaks in my chromatogram for a pure this compound standard after derivatization. What could be the reason?

A5: The presence of multiple peaks from a pure standard is often due to incomplete derivatization, where different partially silylated forms of this compound are present and elute at different retention times. Another possibility is the degradation of the derivatized analyte in the injector port if the temperature is too high.

  • Solution:

    • Confirm Complete Derivatization: Re-evaluate and optimize your derivatization protocol as outlined in the answer to Q3.

    • Check Injector Temperature: Ensure the injector temperature is high enough to volatilize the derivatized this compound but not so high as to cause thermal degradation.

    • Derivative Stability: Analyze the derivatized samples as soon as possible, as TMS-derivatives can be susceptible to hydrolysis over time if exposed to moisture.[2]

Quantitative Data Summary

The efficiency of this compound derivatization is highly dependent on the reaction conditions. Below is a table summarizing the expected impact of key parameters on the derivatization yield. This data is representative and should be used as a guide for method optimization.

ParameterCondition 1Condition 2Condition 3Expected Outcome on Derivatization Yield
Silylating Reagent BSTFABSTFA + 1% TMCSMSTFABSTFA + 1% TMCS is often more effective for hindered hydroxyls. MSTFA is also a strong silylating agent.
Temperature Room Temperature60°C80°CIncreasing temperature generally increases the reaction rate and yield, up to a point where reagent or derivative degradation may occur.[3][7]
Reaction Time 15 minutes30 minutes60 minutesLonger reaction times typically lead to higher yields, especially for less reactive hydroxyl groups.[3]
Reagent Volume (for 1 mg this compound) 50 µL100 µL200 µLA sufficient excess of the reagent is crucial for driving the reaction to completion.[4]

Detailed Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA with TMCS Catalyst

This protocol provides a general procedure for the trimethylsilylation of this compound. Optimal conditions may vary and should be determined empirically.

Materials:

  • This compound standard

  • Anhydrous pyridine (B92270) (or other suitable aprotic solvent like acetonitrile)

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane)

  • GC vials (2 mL) with caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-10 mg of the this compound sample into a 5 mL reaction vessel.[4]

    • If the sample is in an aqueous solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical that no moisture is present.

    • Dissolve the dried residue in a small volume of anhydrous pyridine (e.g., 100 µL).

  • Derivatization Reaction:

    • Add an excess of the silylating reagent, BSTFA + 1% TMCS, to the vial. A 2:1 molar ratio of the reagent to active hydrogens is a good starting point.[4] For 1 mg of this compound, 100-200 µL of the reagent is typically sufficient.[3]

    • Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

    • Heat the vial in a heating block or oven at 60-80°C for 30-60 minutes.[3] The optimal time and temperature should be determined for your specific setup.

  • Sample Analysis:

    • Allow the vial to cool to room temperature.

    • The derivatized sample can be directly injected into the GC-MS. If the concentration is too high, it can be diluted with an anhydrous solvent like hexane.

Protocol 2: GC-MS Analysis of Derivatized this compound

The following are typical starting parameters for the GC-MS analysis of silylated this compound. These should be optimized for your specific instrument and column.

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Visualizations

Verrucarol_Derivatization_Workflow Experimental Workflow for this compound Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with this compound Sample dry_sample Dry Sample Completely (e.g., under Nitrogen) start->dry_sample dissolve Dissolve in Anhydrous Solvent dry_sample->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) dissolve->add_reagent vortex Vortex to Mix add_reagent->vortex heat Heat at 60-80°C for 30-60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject analyze Acquire and Process Data inject->analyze

Caption: Experimental Workflow for this compound Derivatization.

Troubleshooting_Guide Troubleshooting Guide for this compound Derivatization start Problem Encountered incomplete_deriv Incomplete Derivatization? start->incomplete_deriv peak_tailing Peak Tailing? start->peak_tailing multiple_peaks Multiple Peaks? start->multiple_peaks check_moisture Ensure Anhydrous Conditions (Dry Glassware, Solvents, Sample) incomplete_deriv->check_moisture Yes optimize_conditions Optimize Reaction (Increase Temp/Time, Use Catalyst) incomplete_deriv->optimize_conditions Yes check_reagent Check Reagent (Use Fresh, Sufficient Amount) incomplete_deriv->check_reagent Yes check_gc_system Check GC System (Deactivated Liner, Trim Column) peak_tailing->check_gc_system Yes confirm_deriv_complete Confirm Complete Derivatization peak_tailing->confirm_deriv_complete Yes reoptimize_deriv Re-optimize Derivatization multiple_peaks->reoptimize_deriv Yes check_injector_temp Check Injector Temperature (Avoid Thermal Degradation) multiple_peaks->check_injector_temp Yes

Caption: Troubleshooting Guide for this compound Derivatization.

References

Technical Support Center: Strategies to Reduce Matrix Effects in LC-MS/MS Analysis of Verrucarol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting matrix effects in the LC-MS/MS analysis of Verrucarol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on identifying, understanding, and mitigating matrix effects in their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) refer to the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately impacting the accuracy, precision, and sensitivity of quantitative results.[1][2][3][4][5] When analyzing complex matrices like cereals, feed, or biological samples for this compound, endogenous components such as salts, lipids, and proteins can interfere with the ionization process in the mass spectrometer's source.[2][6]

Q2: I'm observing poor sensitivity and inconsistent results for my this compound analysis. Could this be due to matrix effects?

A2: Yes, inconsistent results and poor sensitivity are classic signs of matrix effects, particularly ion suppression.[2] If you observe a significant decrease in the signal-to-noise ratio for this compound when analyzing your sample compared to a pure standard solution, it is highly likely that co-eluting matrix components are suppressing its ionization. This can lead to an underestimation of the this compound concentration and poor reproducibility between samples.[2][5]

Q3: How can I determine if matrix effects are impacting my this compound analysis?

A3: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Analysis: This is a quantitative method to determine the extent of matrix effects.[2][4][7][8] You compare the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process. A significant difference in the peak areas indicates the presence of matrix effects.[2]

    • Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100.[7] A value < 100% indicates signal suppression, while a value > 100% indicates signal enhancement.[7]

  • Post-Column Infusion: This is a qualitative method to identify at which points during the chromatographic run ion suppression or enhancement occurs.[4][9] It involves infusing a constant flow of the analyte standard into the mass spectrometer post-column while a blank matrix extract is injected.[9]

Q4: What are the primary strategies to reduce or eliminate matrix effects for this compound analysis?

A4: A multi-pronged approach is often the most effective way to combat matrix effects.[2] Strategies can be broadly categorized into:

  • Optimizing Sample Preparation: The goal is to remove as many interfering matrix components as possible before the sample is injected into the LC-MS system.[2][4]

  • Modifying Chromatographic Conditions: This aims to separate this compound from co-eluting matrix components.[4]

  • Using Calibration Strategies: These methods compensate for matrix effects rather than eliminating them.[9][10]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving matrix-related issues in the LC-MS/MS analysis of this compound.

Problem: Inconsistent or Inaccurate Quantitative Results (High Variability, Poor Recovery)

Initial Assessment Workflow:

cluster_0 Initial Assessment A Inconsistent or Inaccurate Results B Check System Suitability A->B C System OK? B->C D Optimize LC-MS/MS System C->D No E Quantify Matrix Effect C->E Yes

Caption: Workflow for troubleshooting matrix effects.

Detailed Steps:

  • Check System Suitability: Before suspecting matrix effects, ensure the LC-MS/MS system is performing optimally.[7] Inject a pure this compound standard in a clean solvent and check for consistent retention times, good peak shapes, and expected sensitivity.[7]

  • Evaluate Matrix Effect: To quantify the matrix effect, compare the peak area of a this compound standard spiked into a blank sample extract after extraction (post-extraction spike) with the peak area of the same standard in a neat solvent.[7]

Mitigation Strategies

Based on the severity of the matrix effect, different strategies can be employed.

Decision Tree for Mitigation Strategy Selection:

cluster_1 Mitigation Strategy Selection Start Matrix Effect Identified Decision1 Is the Matrix Effect Severe? Start->Decision1 Action1 Optimize Sample Preparation (SPE, QuEChERS) Decision1->Action1 Yes Decision2 Is Sensitivity a Major Concern? Decision1->Decision2 No Action1->Decision2 Action2 Dilute Sample Extract Decision2->Action2 No Action3 Use Matrix-Matched Calibration Decision2->Action3 Yes End Re-validate Method Action2->End Action4 Use Stable Isotope-Labeled Internal Standard Action3->Action4 Action4->End

Caption: Decision tree for selecting a matrix effect mitigation strategy.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Trichothecenes

This protocol is a general guideline for the extraction of trichothecene (B1219388) mycotoxins, including this compound, from cereal matrices. Optimization may be required for your specific sample type.

  • Homogenization: Grind the cereal sample to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of an acetonitrile (B52724)/water (84:16 v/v) solution.[11]

    • Vortex or shake vigorously for 30-60 minutes.[2][12]

    • Centrifuge at ≥3000 g for 5-10 minutes.[13]

  • SPE Cleanup:

    • Use a commercially available mycotoxin cleanup column (e.g., a multifunctional column or C18 cartridge).

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load an aliquot of the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge to remove interferences, typically with a polar solvent like water or a weak organic solvent mixture.

    • Elute this compound with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50 °C.[13]

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[13]

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a popular and effective sample preparation technique for mycotoxin analysis in various food matrices.[14][15][16]

  • Sample Hydration:

    • Weigh 2.5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex briefly. Let it hydrate (B1144303) for at least 15 minutes.[13]

  • Extraction:

    • Add 10 mL of acetonitrile containing 1-2% formic acid.[13][15]

    • Add a QuEChERS salt packet (e.g., containing magnesium sulfate (B86663) and sodium chloride).

    • Shake or vortex vigorously for 15 minutes to extract the mycotoxins.[13]

    • Centrifuge at high speed (e.g., >3000 g) for 5 minutes.[13]

  • Dispersive SPE (d-SPE) Cleanup:

    • Take an aliquot of the upper organic layer (acetonitrile) and transfer it to a d-SPE tube.

    • The d-SPE tube should contain a sorbent mixture, such as primary secondary amine (PSA) to remove fatty acids and C18 to remove non-polar interferences.[17]

    • Vortex for 1-2 minutes and then centrifuge.[2]

  • Final Preparation:

    • Take an aliquot of the cleaned extract.

    • Evaporate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.[2]

Quantitative Data Summary

The effectiveness of different sample preparation techniques in reducing matrix effects can be compared by evaluating the percentage of signal suppression or enhancement. The following table summarizes typical matrix effects observed for mycotoxins in different food matrices after applying various cleanup methods. While specific data for this compound is limited, this table provides a general guide based on similar mycotoxins.

Sample MatrixAnalyte ClassSample Preparation MethodMatrix Effect (%)Reference
MaizeFumonisinsQuEChERSStrong Suppression[14]
MaizeAflatoxinsQuEChERSEnhancement or Suppression[14]
Black PepperVarious MycotoxinsQuEChERSSignal Suppression[14]
SpicesVarious MycotoxinsPost-extraction additionUp to -89% (Suppression)[18][19]
Soy BeansVarious MycotoxinsMycoSep CleanupUp to 40% (Suppression)[12]
RapeseedVarious MycotoxinsMycoSep CleanupUp to 40% (Suppression)[12]

Note: It is crucial to determine the matrix effect for your specific matrix and analytical method.[2]

Conclusion

Successfully analyzing this compound by LC-MS/MS in complex matrices requires a systematic approach to identifying and mitigating matrix effects. By carefully selecting and optimizing sample preparation protocols, adjusting chromatographic conditions, and employing appropriate calibration strategies, researchers can significantly improve the accuracy, sensitivity, and reliability of their results. This guide provides a starting point for troubleshooting and developing robust analytical methods for this compound and other challenging mycotoxins.

References

Preventing microbial contamination during Verrucarol production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Verrucarol production. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing and troubleshooting microbial contamination during the fermentation process.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial signs of microbial contamination in my this compound culture?

A1: Early detection is critical. Key indicators of contamination include:

  • Rapid pH Drop: A sudden, sharp decrease in the pH of the culture medium often points to acid production by bacterial contaminants.[1]

  • Sudden Drop in Dissolved Oxygen (DO): An accelerated decline in DO levels indicates increased respiration from fast-growing aerobic contaminants competing with your production strain.[1][2]

  • Visual Changes: Noticeable changes in the culture's appearance, such as increased turbidity, a change in color, or the formation of films or clumps, can signal contamination.[3] For cultures in media containing phenol (B47542) red, a color change from pink to yellow is an early indicator of acid-forming contaminants.[3]

  • Unusual Odors: Some microorganisms produce distinct smells, such as ammonia (B1221849) or sulfides, which can indicate a contamination event.[4]

  • Microscopic Examination: Direct observation of microbial morphologies (e.g., motile rods, cocci, or foreign fungal hyphae) that are inconsistent with your Myrothecium culture is a definitive sign.

Q2: What are the primary sources of contamination in my this compound fermentation process?

A2: Contamination can be introduced from several key sources throughout the production workflow.[5] These include:

  • Air: Airborne particles carrying bacterial and fungal spores are a major risk, especially during inoculation and sampling.[6][7]

  • Raw Materials: The fermentation medium components, including water, carbon sources (like sucrose), and nitrogen sources, can harbor heat-resistant spores.[5][6]

  • Equipment: Inadequate sterilization of the bioreactor, probes, tubing, and connectors is a common cause of contamination.[2][6]

  • Personnel: Operators can inadvertently introduce microorganisms from their skin, clothing, or breath during manual operations.[5]

  • Inoculum: The seed culture itself may contain low levels of undetected contaminants that proliferate in the production-scale bioreactor.[3]

Q3: How can I differentiate between bacterial and fungal cross-contamination?

A3: Differentiating the type of contaminant is key to implementing the correct remediation strategy.

  • Bacterial Contamination: Often characterized by a very rapid drop in pH and dissolved oxygen due to their faster doubling times.[2][3] Microscopically, you will observe small, single-celled organisms, often motile. Gram staining can further classify them as gram-positive (often from air/environment) or gram-negative (often waterborne).[2]

  • Fungal Cross-Contamination: This may lead to a slower change in process parameters. Visually, you might see distinct mycelial clumps or different spore colors. Microscopically, you will observe hyphae, spores, or yeast-like cells that differ from your production strain's morphology.[4][8]

Q4: My sterile-filtered, heat-labile media components look cloudy after addition to the bioreactor. What should I do?

A4: Cloudiness post-addition suggests a breach in sterility. The most likely causes are a compromised filter membrane or a non-sterile connection point. The batch should be considered contaminated and terminated to avoid wasting further resources. Before the next run, it is essential to perform an integrity test on the filter used and review the sterilization procedures for all transfer lines and connection points.[3]

Q5: Which antibiotics are recommended to prevent bacterial contamination in my fungal culture?

A5: Incorporating antibiotics into the medium can be an effective preventative measure, especially during inoculum development. However, their use should not replace strict aseptic technique. Chloramphenicol is highly recommended as it is heat-stable (can be autoclaved with the medium) and has a broad spectrum against both gram-positive and gram-negative bacteria.[9][10] Other options, typically added after the medium has been autoclaved and cooled, include combinations of penicillin and streptomycin.[11][12]

Q6: Can I use antifungal agents to prevent cross-contamination from other molds?

A6: This is generally not recommended during the production of this compound. Antifungal agents like Amphotericin B or cycloheximide (B1669411) lack the specificity to target only contaminants and will likely inhibit the growth of your Myrothecium verrucaria production strain, thereby reducing or eliminating your product yield.[9][11] Preventing fungal cross-contamination relies exclusively on robust sterilization protocols and impeccable aseptic technique.

Data Summary Tables

Table 1: Common Microbial Contaminants in Fungal Fermentations

Contaminant TypeGenus ExamplesCommon SourcesKey Characteristics
Bacteria Bacillus, Lactobacillus, PseudomonasAir, raw materials, water, non-sterile equipmentFast growth, acid production, forms heat-resistant spores (Bacillus)
Yeast Candida, SaccharomycesAir, personnel, raw materialsUnintended fermentation, may cause foaming, competes for nutrients
Mold Aspergillus, Penicillium, FusariumAir, raw materialsSpore-forming, can spread rapidly, may produce other mycotoxins

Table 2: Recommended Antibiotics for Suppressing Bacterial Contamination in Fungal Cultures

AntibioticSpectrum of ActivityTypical Working ConcentrationHeat Stability (Autoclavable)
Chloramphenicol [9][10]Broad (Gram-positive & Gram-negative)50 - 100 µg/mLYes
Kanamycin [9]Broad (Primarily Gram-negative)50 - 100 µg/mLYes
Gentamicin [9]Broad (Primarily Gram-negative)50 µg/mLNo (denatures at high temp)
Penicillin-Streptomycin [12]Penicillin: Gram-positive; Streptomycin: Gram-negative50-100 IU/mL Pen; 50-100 µg/mL StrepNo

Table 3: Comparison of Media Sterilization Methods

ParameterBatch Sterilization (Autoclave)[7][13]Continuous Sterilization (HTST)[7][14]
Typical Temperature 121°C~140°C
Typical Time 20 - 60 minutes30 - 120 seconds
Suitability Lab-scale, pilot-scaleLarge industrial-scale
Impact on Media Can degrade heat-sensitive components (e.g., Maillard reaction)Minimizes heat damage, better media quality
Cost & Energy Higher energy consumption per batch, costlyMore energy-efficient for large volumes

Troubleshooting Guides & Visual Workflows

Guide 1: Root Cause Analysis of a Bioreactor Contamination Event

When a contamination event is confirmed, a systematic investigation is necessary to identify the root cause and prevent recurrence. Follow the logical workflow below to diagnose the issue.

RootCauseAnalysis cluster_detection Detection & Confirmation cluster_investigation Investigation cluster_action Resolution A Contamination Suspected (e.g., DO crash, pH drop) B 1. Confirm & Characterize - Take aseptic sample - Microscopy (Gram stain) - Plate on rich media A->B C 2. Review Bioreactor Event Log - Check additions, sampling times - Correlate with time of contamination B->C D 3. Inspect Sterile Boundary: Equipment - Check sterilization records (SIP/Autoclave) - Pressure hold test data - Gasket/seal integrity C->D E 4. Inspect Sterile Boundary: Materials - Check air filter integrity test - Review media prep records - Test retained raw materials D->E F 5. Review Procedures - Observe aseptic techniques - Check inoculum handling process E->F G Identify Root Cause F->G H Implement Corrective and Preventive Actions (CAPA) G->H

Caption: Workflow for Root Cause Analysis of Contamination.

Guide 2: Key Sources and Preventive Barriers

Understanding the potential entry points for contaminants allows for the establishment of robust defensive barriers. This diagram illustrates the relationship between common contamination sources and the critical control points designed to prevent them.

ContaminationBarriers cluster_sources Sources of Contamination cluster_barriers Preventive Barriers Air Air AirFiltration Sterile Air Filtration (HEPA) Air->AirFiltration RawMaterials Raw Materials MediaSterilization Media Sterilization (Heat/Filtration) RawMaterials->MediaSterilization Equipment Equipment SIP Equipment Sterilization (SIP/Autoclave) Equipment->SIP Personnel Personnel AsepticTechnique Aseptic Technique & PPE Personnel->AsepticTechnique Process This compound Fermentation (Sterile Core) AirFiltration->Process MediaSterilization->Process SIP->Process AsepticTechnique->Process

Caption: Contamination Sources and Their Corresponding Preventive Barriers.

Key Experimental Protocols

Protocol 1: Aseptic Inoculation of a Bioreactor

Objective: To introduce the seed culture into the sterile production bioreactor without introducing contaminants.

Materials:

  • Seed culture flask with a sterile transfer line assembly.

  • Production bioreactor, sterilized and confirmed ready for inoculation.

  • 70% ethanol (B145695) or isopropanol (B130326) solution.

  • Steam source for sterilizing the inoculation port.

Methodology:

  • Preparation: Ensure the bioreactor has successfully passed its sterilization cycle and pressure hold test. Confirm that all media parameters (temperature, pH, DO) are at the target setpoints for inoculation.

  • Surface Sterilization: Thoroughly spray the outside of the seed culture flask, transfer lines, and the bioreactor inoculation port with 70% ethanol and wipe with a sterile cloth.[15]

  • Port Sterilization: If using a steam-sterilizable port, perform a steam-in-place (SIP) cycle on the inoculation port valve assembly according to your validated parameters (e.g., 121°C for 20 minutes) to ensure the entire pathway is sterile.

  • Aseptic Connection: Once the port has cooled, aseptically connect the seed culture transfer line to the bioreactor's inoculation port. This should be done swiftly and deliberately within a clean environment (e.g., near a Bunsen burner flame or in a laminar flow hood if possible).[15]

  • Inoculum Transfer: Using positive pressure in the seed flask or a peristaltic pump with a sterile pump head, transfer the required volume of inoculum into the bioreactor.

  • Disconnection: Once the transfer is complete, close the valve on the bioreactor port. Aseptically disconnect the transfer line. If the port is to be reused, re-sterilize it with steam.

Protocol 2: Preparation and Use of a Chloramphenicol Stock Solution

Objective: To prepare a sterile, concentrated stock solution of Chloramphenicol for addition to fermentation media to inhibit bacterial growth.

Materials:

  • Chloramphenicol powder.

  • 95-100% Ethanol.

  • Sterile, sealed storage vials (e.g., cryovials).

  • Sterile 0.22 µm syringe filter.

  • Sterile syringes.

  • Calibrated balance and sterile weighing tools.

Methodology:

  • Calculation: Determine the required volume and concentration. A common stock concentration is 50 mg/mL.

  • Weighing: In a sterile weighing boat inside a clean hood, accurately weigh the required amount of Chloramphenicol powder.

  • Dissolving: Transfer the powder to a sterile container and add the calculated volume of 100% ethanol to dissolve it completely. For example, to make 10 mL of a 50 mg/mL stock, dissolve 500 mg of powder in 10 mL of ethanol.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip.

  • Aliquoting: Dispense the filter-sterilized solution into pre-labeled, sterile storage vials in appropriate working volumes (e.g., 1 mL aliquots).

  • Storage: Store the aliquots at -20°C.

  • Application: To use, thaw an aliquot and add it to the autoclaved fermentation medium after the medium has cooled to below 50°C. Add the stock solution to achieve the desired final concentration (e.g., add 1 mL of a 50 mg/mL stock to 1 L of medium for a final concentration of 50 µg/mL). Mix thoroughly.

References

Validation & Comparative

Verrucarol Exhibits Negligible Cross-Reactivity in Deoxynivalenol Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in mycotoxin analysis, the specificity of immunoassays is paramount for accurate quantification. This guide provides a comparative analysis of the cross-reactivity of verrucarol in commercially available deoxynivalenol (B1670258) (DON) enzyme-linked immunosorbent assays (ELISAs), supported by experimental data and detailed protocols.

A comprehensive study evaluating several commercial deoxynivalenol (DON) test kits has demonstrated that this compound, a structurally related trichothecene (B1219388) mycotoxin, exhibits low to negligible cross-reactivity. This finding is critical for the accurate detection and quantification of DON in various matrices, ensuring that the presence of this compound does not lead to false-positive results or overestimated DON concentrations.

Quantitative Cross-Reactivity Data

A key study by Tangni et al. (2010) investigated the specificity of various commercial DON ELISA kits. The results indicated a consistent lack of interference from this compound at significant concentrations. For the tested toxin concentrations, all evaluated DON kits demonstrated low cross-reactivity towards this compound, along with other mycotoxins like diacetoxyscirpenol, T2-toxin, HT2-toxin, and zearalenone.[1][2] Specifically, the study reported no observable cross-reactivity with this compound up to the highest concentrations tested for several kits.

Commercial DON ELISA KitThis compound Concentration Tested (µg/g)Observed Cross-Reactivity
AGRAQUANT®up to 2.0None Observed[1]
DON EIAup to 1.9None Observed[1]
VERATOX®up to 1.0None Observed[1]

This lack of cross-reactivity is a significant advantage for these immunoassays, as it underscores their specificity for DON, even in the potential presence of other structurally similar mycotoxins.

Experimental Protocol: Competitive Direct ELISA for Deoxynivalenol

The following is a generalized protocol for a competitive direct enzyme-linked immunosorbent assay (ELISA) for the quantification of deoxynivalenol, based on common methodologies.

1. Coating of Microtiter Plate:

  • Microtiter wells are coated with a specific anti-deoxynivalenol antibody.

  • The plate is incubated to allow for the binding of the antibody to the polystyrene surface.

  • The wells are then washed to remove any unbound antibody.

2. Sample and Standard Preparation:

  • Food or feed samples are extracted using a suitable solvent (e.g., water or methanol-water mixture).

  • A series of DON standards of known concentrations are prepared.

3. Competitive Reaction:

  • The prepared samples/standards and a DON-enzyme conjugate (e.g., DON-HRP) are added to the antibody-coated wells.

  • During incubation, free DON from the sample/standard and the DON-enzyme conjugate compete for the limited number of antibody binding sites.

4. Washing:

  • The wells are washed to remove any unbound sample, standard, or enzyme conjugate.

5. Substrate Addition and Color Development:

  • A substrate solution (e.g., TMB) is added to the wells.

  • The enzyme on the bound DON-enzyme conjugate catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of DON in the sample.

6. Stopping the Reaction and Reading:

  • A stop solution is added to halt the color development.

  • The absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm).

7. Calculation of Results:

  • A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.

  • The concentration of DON in the samples is determined by interpolating their absorbance values on the standard curve.

Visualizing the Competitive Immunoassay Principle

The logical relationship of a competitive immunoassay can be visualized as follows:

Competitive_Immunoassay cluster_well Antibody-Coated Well cluster_sample Sample/Standard cluster_result Result Ab Anti-DON Antibody Signal Colorimetric Signal Ab->Signal Bound Enzyme Generates Signal Free_DON Free DON or This compound Free_DON->Ab Binds if present Enzyme_DON DON-Enzyme Conjugate Enzyme_DON->Ab Competes for binding

Caption: Competitive immunoassay workflow for DON detection.

This diagram illustrates the core principle of the competitive immunoassay. Both the free deoxynivalenol (or a potential cross-reactant like this compound) from the sample and the deoxynivalenol-enzyme conjugate compete for a limited number of binding sites on the anti-DON antibody immobilized on the well. A higher concentration of free DON in the sample results in less binding of the enzyme conjugate and, consequently, a weaker colorimetric signal. The negligible cross-reactivity of this compound means it does not effectively compete for these binding sites, thus not interfering with the accurate measurement of DON.

References

A Comparative Guide to the Pharmacokinetics of Verrucarol and T-2 Toxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of two prominent trichothecene (B1219388) mycotoxins, Verrucarol and T-2 toxin. The information presented is supported by experimental data to aid in understanding their absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for risk assessment and therapeutic development.

Executive Summary

This compound and T-2 toxin, both type A trichothecenes, exhibit distinct pharmacokinetic behaviors. While both are rapidly absorbed, T-2 toxin undergoes more extensive and rapid metabolism, primarily through hydrolysis to HT-2 toxin. In contrast, this compound demonstrates a longer half-life and lower clearance, suggesting it is less susceptible to first-pass metabolism. These differences in their metabolic fate significantly influence their systemic exposure and potential toxicity.

Pharmacokinetic Data Comparison

The following table summarizes the key pharmacokinetic parameters of this compound and T-2 toxin based on available experimental data.

Pharmacokinetic ParameterThis compound (in Dogs)T-2 Toxin (in Dogs)T-2 Toxin (in Swine)T-2 Toxin (in Calves)
Administration Route IV & OralIV & IMIntra-aortal & OralIV & Oral
Dose 0.4 mg/kg (IV), 0.8 mg/kg (Oral)0.4 mg/kg (IV/IM)2.4 mg/kg (Oral)Up to 3.6 mg/kg (Oral)
Clearance (CL) 11 ± 5.5 mL/min/kg---
Volume of Distribution (Vd) 1.2 ± 0.6 L/kg0.366 L/kg (apparent)0.376 L/kg (apparent)-
Terminal Half-life (t½) 1.6 ± 0.5 h21 ± 5 min13.8 min17.4 min
Oral Bioavailability (F) 44 ± 33%Not detected in plasma after oral doseNot detected in plasma after lethal oral doseNot detected in plasma after toxic oral doses
Peak Plasma Concentration (Cmax) after IM -182 ± 42 ng/mL--
Time to Peak (Tmax) after IM -9.4 ± 6.4 min--

Data for this compound and T-2 toxin in dogs are from studies by Barel et al. (1990) and Sintov et al. (1986) respectively.[1][2] Data for T-2 toxin in swine and calves are from Beasley et al. (1986).

Experimental Protocols

In Vivo Pharmacokinetic Study of Trichothecenes in a Rodent Model

This protocol outlines a general procedure for determining the pharmacokinetic profile of a trichothecene mycotoxin, such as this compound or T-2 toxin, in a rat model.

1. Animal Model and Housing:

  • Species: Male Sprague-Dawley rats (250-300g).

  • Housing: Animals are housed in temperature and humidity-controlled facilities with a 12-hour light/dark cycle. They are given ad libitum access to standard chow and water. Animals are acclimated for at least one week before the experiment.

2. Drug Preparation and Administration:

  • Formulation: The trichothecene is dissolved in a suitable vehicle, such as a mixture of ethanol (B145695) and saline, to the desired concentration.

  • Routes of Administration:

    • Intravenous (IV): A single bolus dose is administered via the tail vein.

    • Oral (PO): The compound is administered by oral gavage.

3. Dosing:

  • Dose levels are determined based on preliminary toxicity studies. For a pharmacokinetic study, a non-toxic dose that allows for quantifiable plasma concentrations is selected.

4. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

5. Sample Analysis:

  • Plasma concentrations of the parent compound and its potential metabolites are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin. Key parameters include:

    • Area Under the Curve (AUC)

    • Clearance (CL)

    • Volume of Distribution (Vd)

    • Half-life (t½)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

    • Oral Bioavailability (F) is calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

7. Ethical Considerations:

  • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national guidelines for the care and use of laboratory animals.

Metabolic Pathways and Signaling

Metabolism

Both this compound and T-2 toxin are metabolized by cytochrome P450 (CYP) enzymes and carboxylesterases, primarily in the liver.[1] However, their metabolic fates differ significantly.

T-2 Toxin Metabolism: T-2 toxin is rapidly and extensively metabolized through several key pathways:

  • Hydrolysis: The acetyl groups at the C-4 and C-8 positions are rapidly cleaved by carboxylesterases to form HT-2 toxin, the major metabolite. Further hydrolysis can lead to T-2 triol and neosolaniol (B1681912) (NEO).[3]

  • Hydroxylation: CYP enzymes can hydroxylate the T-2 toxin molecule at various positions, leading to metabolites like 3'-hydroxy-T-2 and 3'-hydroxy-HT-2.[3]

  • Glucuronidation: The parent compound and its metabolites can undergo phase II conjugation with glucuronic acid to facilitate excretion.[3]

This compound Metabolism: Specific metabolites of this compound have not been extensively characterized in the literature. As a trichothecene, it is expected to be a substrate for CYP450 enzymes.[1] Given its structure, potential metabolic transformations could include hydroxylation and subsequent glucuronidation. The lower clearance and higher oral bioavailability of this compound compared to T-2 toxin suggest that it is less susceptible to first-pass metabolism.[2]

Metabolic_Pathways cluster_T2 T-2 Toxin Metabolism cluster_this compound This compound Metabolism (Putative) T2 T-2 Toxin HT2 HT-2 Toxin T2->HT2 Hydrolysis NEO Neosolaniol T2->NEO Hydrolysis OH_T2 3'-OH-T-2 T2->OH_T2 Hydroxylation (CYP450) Glucuronides Glucuronide Conjugates T2->Glucuronides T2_triol T-2 Triol HT2->T2_triol Hydrolysis OH_HT2 3'-OH-HT-2 HT2->OH_HT2 Hydroxylation (CYP450) HT2->Glucuronides OH_T2->Glucuronides OH_HT2->Glucuronides This compound This compound OH_this compound Hydroxylated Metabolites This compound->OH_this compound Hydroxylation (CYP450) Verrucarol_Glucuronides Glucuronide Conjugates This compound->Verrucarol_Glucuronides OH_this compound->Verrucarol_Glucuronides

Caption: Comparative metabolic pathways of T-2 toxin and putative pathways for this compound.

Cellular Signaling Pathways

This compound and T-2 toxin exert their toxicity by inducing apoptosis and activating stress-related signaling pathways.

This compound: While specific signaling pathways for this compound are not as extensively studied, its toxic effects are known to involve the induction of apoptosis.[4] Like other trichothecenes, it is a potent inhibitor of protein synthesis. Studies on the structurally related Verrucarin A (an ester of this compound) suggest the involvement of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) pathways in mediating apoptosis.

T-2 Toxin: The signaling pathways affected by T-2 toxin are better characterized. It is known to induce apoptosis through both intrinsic and extrinsic pathways. Key signaling events include:

  • Induction of Oxidative Stress: T-2 toxin exposure leads to the generation of ROS.[5]

  • Activation of Caspases: It triggers the activation of key executioner caspases, such as caspase-3.[5]

  • Modulation of Signaling Cascades: T-2 toxin can activate the p53 pathway and MAPK pathways (including JNK and p38), while inhibiting pro-survival pathways like PI3K/Akt.[5][6]

Signaling_Pathways cluster_this compound This compound-Induced Signaling (Putative) cluster_T2 T-2 Toxin-Induced Signaling This compound This compound ROS_V ROS Generation This compound->ROS_V MAPK_V MAPK Activation ROS_V->MAPK_V Apoptosis_V Apoptosis MAPK_V->Apoptosis_V T2 T-2 Toxin ROS_T ROS Generation T2->ROS_T p53 p53 Activation T2->p53 MAPK_T MAPK Activation (JNK, p38) T2->MAPK_T PI3K_Akt PI3K/Akt Inhibition T2->PI3K_Akt Caspases Caspase Activation ROS_T->Caspases p53->Caspases MAPK_T->Caspases Apoptosis_T Apoptosis PI3K_Akt->Apoptosis_T Caspases->Apoptosis_T

Caption: Signaling pathways implicated in this compound and T-2 toxin-induced apoptosis.

Conclusion

The pharmacokinetic profiles of this compound and T-2 toxin show notable differences that are crucial for understanding their biological activities and toxicological risks. T-2 toxin is characterized by rapid and extensive metabolism, leading to low oral bioavailability of the parent compound. In contrast, this compound exhibits a longer half-life and lower clearance, resulting in higher systemic exposure after oral administration. These distinctions in their ADME properties, coupled with their effects on cellular signaling pathways, should be carefully considered in future research and in the development of any potential therapeutic applications. Further studies are warranted to fully elucidate the metabolic fate of this compound and to expand the comparative pharmacokinetic data across different species.

References

Verrucarol vs. Diacetylverrucarol: A Comparative Analysis of Ribosome Binding Affinity and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Verrucarol and its acetylated derivative, Diacetylthis compound, focusing on their differential affinities for the eukaryotic ribosome. Both are trichothecene (B1219388) mycotoxins, a class of secondary metabolites produced by various fungi, known for their potent inhibition of protein synthesis. Understanding the structure-activity relationship between these two compounds is crucial for research into their potential therapeutic applications and for toxicological assessments.

Executive Summary

This compound and Diacetylthis compound are closely related trichothecene mycotoxins that inhibit protein synthesis by binding to the peptidyl transferase center of the 60S ribosomal subunit. The primary structural difference between them is the acetylation of the hydroxyl groups at the C4 and C15 positions in Diacetylthis compound. Experimental evidence indicates that this acetylation significantly enhances its biological activity. A recent study by Tran et al. highlights that the acetylation of this compound to Diacetylthis compound "markedly enhanced its inhibition of protein synthesis in vitro and increased cytotoxicity toward cancer and non-cancer cell lines"[1][2]. This suggests a higher binding affinity of Diacetylthis compound for the ribosome, leading to more potent biological effects.

Data Presentation: Quantitative Comparison

Table 1: In Vitro Protein Synthesis Inhibition

CompoundAssay SystemIC50 (µM)Reference
This compoundRabbit Reticulocyte Lysate~5.0[1][2]
Diacetylthis compoundRabbit Reticulocyte Lysate~0.5[1][2]

Table 2: Cytotoxicity Against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundHeLa~2.0[1][2]
Diacetylthis compoundHeLa~0.2[1][2]

Experimental Protocols

A common method to determine the inhibitory effect of compounds on protein synthesis is the in vitro translation assay using rabbit reticulocyte lysate.

In Vitro Protein Synthesis Inhibition Assay using Rabbit Reticulocyte Lysate

Objective: To quantify the concentration-dependent inhibition of protein synthesis by this compound and Diacetylthis compound.

Materials:

  • Rabbit Reticulocyte Lysate (commercially available, e.g., from Promega)[3][4][5]

  • Amino Acid Mixture (minus methionine)

  • [³⁵S]-Methionine

  • This compound and Diacetylthis compound stock solutions (in a suitable solvent like DMSO or ethanol)

  • Nuclease-free water

  • mRNA template (e.g., luciferase mRNA)

  • Reaction tubes

  • Incubator at 30°C

  • Scintillation counter or other appropriate detection system

Procedure:

  • Preparation of Reaction Mix: On ice, prepare a master mix containing rabbit reticulocyte lysate, the amino acid mixture without methionine, and RNase inhibitor.

  • Dilution of Inhibitors: Prepare serial dilutions of this compound and Diacetylthis compound in nuclease-free water or the appropriate solvent.

  • Assay Setup: In individual reaction tubes, combine the reaction mix, [³⁵S]-methionine, the mRNA template, and a specific concentration of either this compound, Diacetylthis compound, or the vehicle control.

  • Incubation: Incubate the reaction tubes at 30°C for 60-90 minutes to allow for protein synthesis.[3]

  • Termination of Reaction: Stop the translation reaction by adding an appropriate stop solution (e.g., a solution containing RNase and EDTA) or by placing the tubes on ice.

  • Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of [³⁵S]-methionine. This can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting.

  • Data Analysis: The percentage of protein synthesis inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_mix Prepare Master Mix (Lysate, Amino Acids) setup Set up Reaction Tubes (Mix, [³⁵S]-Met, mRNA, Inhibitor) prep_mix->setup prep_inhib Prepare Serial Dilutions (this compound/Diacetylthis compound) prep_inhib->setup incubation Incubate at 30°C (60-90 min) setup->incubation termination Terminate Reaction incubation->termination measurement Measure [³⁵S]-Met Incorporation (Scintillation Counting) termination->measurement analysis Calculate % Inhibition Determine IC50 measurement->analysis G cluster_ribosome Ribosome cluster_activation Kinase Activation cluster_cellular_response Cellular Response ribosome Ribosome Stalling/ Damage zak ZAKα ribosome->zak activates map2k MAP2K4/7 zak->map2k phosphorylates mapk JNK / p38 map2k->mapk phosphorylates tf Transcription Factor Activation (e.g., AP-1) mapk->tf apoptosis Apoptosis mapk->apoptosis cytokines Pro-inflammatory Cytokine Expression tf->cytokines This compound This compound/ Diacetylthis compound This compound->ribosome binds to 60S subunit

References

Evaluating the selectivity of Verrucarol for cancer cells over normal cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for anti-cancer agents with high specificity for malignant cells while sparing healthy tissue is a paramount objective in oncology research. Verrucarol, a tetracyclic sesquiterpenoid mycotoxin, and its closely related macrocyclic trichothecene (B1219388) analogs, such as Verrucarin A, have garnered attention for their potent cytotoxic effects. This guide provides a comparative evaluation of the selectivity of these compounds for cancer cells over normal cells, supported by available experimental data and detailed methodologies. Due to a lack of direct comparative studies on this compound, this guide will focus on the well-documented selectivity of Verrucarin A, a structurally similar compound, to provide insights into the potential therapeutic window of this class of molecules.

Data Presentation: Cytotoxicity Profile

To illustrate the expected data format for such a comparative analysis, the following table presents hypothetical IC50 values based on the reported selectivity of Verrucarin A.

Cell LineCell TypeCompoundIC50 (nM)Selectivity Index (SI)
PC-3Prostate CancerVerrucarin ALow nM>10 (hypothetical)
MCF-7Breast CancerVerrucarin ALow nM>10 (hypothetical)
Normal Liver CellsNormal (Non-cancerous)Verrucarin AHigh nM / µM-

Note: The Selectivity Index (SI) is calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line. A higher SI indicates greater selectivity for cancer cells. The values in this table are illustrative and based on qualitative statements from existing research.

Experimental Protocols

The determination of IC50 values is crucial for assessing cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding: Plate cells (both cancer and normal cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or Verrucarin A in cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value is determined from this curve as the concentration that inhibits cell viability by 50%.

Mandatory Visualizations

To elucidate the experimental process and the molecular mechanisms underlying the cytotoxic effects of Verrucarin A, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Selectivity Assessment start Start seed_cells Seed Cancer and Normal Cells (96-well plates) start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound/Verrucarin A (serial dilutions) incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 mtt_assay Perform MTT Assay incubate2->mtt_assay measure_abs Measure Absorbance (570 nm) mtt_assay->measure_abs calc_ic50 Calculate IC50 Values measure_abs->calc_ic50 compare Compare IC50s and Determine Selectivity Index calc_ic50->compare end_node End compare->end_node

Caption: Experimental workflow for assessing this compound's selectivity.

The cytotoxic effects of Verrucarin A in cancer cells are primarily attributed to the induction of apoptosis through the modulation of key signaling pathways.

G cluster_akt_pathway Verrucarin A-Induced Apoptosis via Akt/NF-κB/mTOR Pathway verrucarin_a Verrucarin A akt Akt (Phosphorylation ↓) verrucarin_a->akt Inhibits nfkb NF-κB (Activation ↓) akt->nfkb Inhibits mtor mTOR (Phosphorylation ↓) akt->mtor Inhibits apoptosis Apoptosis ↑ akt->apoptosis Promotes pro_survival Pro-survival Proteins (e.g., Bcl-2) ↓ nfkb->pro_survival mtor->pro_survival pro_survival->apoptosis Inhibits

Caption: Verrucarin A-induced apoptosis via the Akt/NF-κB/mTOR pathway.[2]

Another significant mechanism involves the generation of reactive oxygen species (ROS) and the subsequent activation of the p38 MAPK pathway.

G cluster_ros_pathway Verrucarin A-Induced Apoptosis via ROS-p38 MAPK Pathway verrucarin_a Verrucarin A ros Reactive Oxygen Species (ROS) ↑ verrucarin_a->ros p38_mapk p38 MAPK (Activation ↑) ros->p38_mapk caspase_cascade Caspase Cascade Activation p38_mapk->caspase_cascade apoptosis Apoptosis ↑ caspase_cascade->apoptosis

Caption: Verrucarin A-induced apoptosis via the ROS-p38 MAPK pathway.[3]

References

Verrucarol's Antifungal Potential: A Comparative Analysis with Commercial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Verrucarol, a trichothecene (B1219388) mycotoxin, has garnered interest for its biological activities, including its potential as an antifungal agent. This guide provides a comparative analysis of this compound's antifungal profile against established commercial antifungal drugs, offering insights for research and development in the pursuit of novel therapeutics. While direct comparative data for this compound is limited, this guide synthesizes available information on related compounds and provides a framework for its evaluation.

Executive Summary

This guide presents a comprehensive comparison of this compound's known characteristics with those of leading commercial antifungal agents: the polyene Amphotericin B, the azoles Fluconazole and Voriconazole, and the echinocandin Caspofungin. The comparison covers their mechanism of action, available antifungal activity data, and the standardized methodologies for evaluating antifungal susceptibility.

Data Presentation: Comparison of Antifungal Agents

The following table summarizes the key characteristics of this compound and the selected commercial antifungal agents. It is important to note the absence of specific MIC values for this compound against Candida albicans and Aspergillus fumigatus in the available literature. Data for a related trichothecene, trichodermin, is provided as a proxy for potential anti-Candida activity.

Antifungal AgentClassMechanism of ActionCandida albicans MIC Range (µg/mL)Aspergillus fumigatus MIC Range (µg/mL)
This compound TrichotheceneInhibition of protein synthesis by binding to the ribosomal peptidyl transferase center.Data not available. (Trichodermin, a related trichothecene, has shown therapeutic effects in a C. albicans infection model)[1][2]Data not available.
Amphotericin B PolyeneBinds to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation and cell leakage.[3]0.125 - 20.25 - 2
Fluconazole TriazoleInhibits the enzyme lanosterol (B1674476) 14-α-demethylase, disrupting ergosterol synthesis and cell membrane integrity.[3]0.25 - 64Not typically active.
Voriconazole TriazoleInhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis and cell membrane integrity.[3]0.007 - 10.03 - 2
Caspofungin EchinocandinInhibits (1,3)-β-D-glucan synthase, disrupting fungal cell wall synthesis.0.008 - 20.015 - 0.5 (MEC)

MIC (Minimum Inhibitory Concentration) values are sourced from various studies and can vary depending on the specific strain and testing methodology. MEC (Minimum Effective Concentration) is used for echinocandins against molds.

Experimental Protocols: Determining Antifungal Susceptibility

The data presented for the commercial antifungal agents are primarily generated using the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI). This method is a cornerstone for determining the in vitro activity of antifungal agents.

Broth Microdilution Method (Based on CLSI M27 for Yeasts and M38 for Filamentous Fungi)

This method involves preparing serial dilutions of the antifungal agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antifungal agent that inhibits visible growth of the fungus.

Key Steps:

  • Antifungal Agent Preparation: The antifungal agent is solubilized and diluted to create a range of concentrations.

  • Inoculum Preparation: Fungal colonies are suspended in a sterile liquid to a standardized turbidity, corresponding to a specific cell density.

  • Plate Inoculation: The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent.

  • Incubation: Plates are incubated at a specific temperature (typically 35°C) for a defined period (e.g., 24-48 hours for yeasts, and longer for some molds).

  • Reading of Results: The MIC is determined by visual inspection or by using a spectrophotometric reader to assess fungal growth. The endpoint for azoles and polyenes is typically the lowest concentration showing no visible growth (or significant growth reduction), while for echinocandins against molds, the Minimum Effective Concentration (MEC), characterized by abnormal hyphal growth, is often used.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the Graphviz (DOT language).

Antifungal_Mechanisms cluster_this compound This compound (Trichothecene) cluster_Commercial Commercial Antifungal Agents cluster_Polyene Polyenes (e.g., Amphotericin B) cluster_Azole Azoles (e.g., Fluconazole, Voriconazole) cluster_Echinocandin Echinocandins (e.g., Caspofungin) This compound This compound Ribosome Fungal Ribosome (Peptidyl Transferase Center) This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Amphotericin_B Amphotericin_B Ergosterol Ergosterol Amphotericin_B->Ergosterol Binds to Cell_Membrane_Pore Pore Formation in Cell Membrane Ergosterol->Cell_Membrane_Pore Induces Cell_Leakage Cell Leakage Cell_Membrane_Pore->Cell_Leakage Azoles Azoles Lanosterol_Demethylase Lanosterol 14-α-demethylase Azoles->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis Blocks Cell_Membrane_Integrity Cell Membrane Integrity Ergosterol_Synthesis->Cell_Membrane_Integrity Disrupts Echinocandins Echinocandins Glucan_Synthase (1,3)-β-D-glucan Synthase Echinocandins->Glucan_Synthase Inhibits Glucan_Synthesis (1,3)-β-D-glucan Synthesis Glucan_Synthase->Glucan_Synthesis Blocks Cell_Wall_Integrity Cell Wall Integrity Glucan_Synthesis->Cell_Wall_Integrity Disrupts

Caption: Mechanisms of action for this compound and major commercial antifungal classes.

Broth_Microdilution_Workflow start Start prep_antifungal Prepare serial dilutions of antifungal agent start->prep_antifungal prep_inoculum Prepare standardized fungal inoculum start->prep_inoculum inoculate_plate Inoculate microtiter plate prep_antifungal->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate at 35°C inoculate_plate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Standard workflow for the broth microdilution antifungal susceptibility test.

Conclusion

This compound's unique mechanism of inhibiting protein synthesis distinguishes it from current commercial antifungal agents and suggests a potential for activity against fungal strains resistant to existing drugs. However, the lack of publicly available, direct comparative antifungal activity data, specifically MIC values against key pathogens like Candida albicans and Aspergillus fumigatus, is a significant knowledge gap. Further in vitro susceptibility testing following standardized protocols, such as the CLSI broth microdilution method, is imperative to quantitatively assess its antifungal spectrum and potency. The information and methodologies presented in this guide provide a foundational framework for researchers and drug development professionals to undertake such evaluations and to explore the therapeutic potential of this compound and other trichothecenes as a novel class of antifungal agents.

References

A Head-to-Head Comparison: Cross-Validation of GC-MS and HPLC-MS/MS for Verrucarol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of mycotoxins is paramount for ensuring food safety and for toxicological studies. Verrucarol, a type D trichothecene (B1219388) mycotoxin, poses a significant analytical challenge due to its chemical properties. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), for the analysis of this compound. The information presented herein is supported by a synthesis of published experimental data to facilitate an informed decision on method selection.

This compound is the core alcohol moiety of several macrocyclic trichothecenes, which are potent toxins produced by various fungi. Its analysis is often performed by hydrolyzing these parent mycotoxins to this compound prior to detection. The choice between GC-MS and HPLC-MS/MS for this compound analysis depends on several factors, including the required sensitivity, sample matrix, and the need for derivatization.

Quantitative Performance Comparison

Performance MetricGC-MS with DerivatizationHPLC-MS/MS
Limit of Detection (LOD) 0.1 - 10 ng/g0.01 - 1 µg/kg[1]
Limit of Quantification (LOQ) 0.5 - 40 ng/g[2]0.04 - 2.5 µg/kg[1]
Linearity (r²) > 0.99> 0.99[1]
Precision (%RSD) < 15%0.9 - 11.6%[1]
Accuracy (Recovery %) 80 - 110%83.3 - 92.8%[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical method. Below are representative protocols for the analysis of this compound using both GC-MS and HPLC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of this compound necessitates a derivatization step to increase its volatility and thermal stability. A common approach involves the hydrolysis of macrocyclic trichothecenes to this compound, followed by derivatization of the hydroxyl groups.

1. Sample Preparation: Hydrolysis and Extraction

  • Weigh 1 gram of the homogenized sample into a screw-capped tube.

  • Add 5 mL of a methanolic potassium hydroxide (B78521) solution (0.1 M).

  • Incubate at 70°C for 30 minutes to hydrolyze macrocyclic trichothecenes to this compound.

  • Neutralize the solution with 1 M hydrochloric acid.

  • Perform a liquid-liquid extraction with 5 mL of ethyl acetate (B1210297) three times.

  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization

  • To the dried extract, add 100 µL of heptafluorobutyrylimidazole (HFBI) in toluene.

  • Heat at 60°C for 30 minutes.

  • After cooling, evaporate the excess reagent and solvent under nitrogen.

  • Reconstitute the derivatized sample in 100 µL of isooctane (B107328) for GC-MS analysis.

3. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp at 20°C/min to 280°C, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ionization Mode: Negative Ion Chemical Ionization (NICI) with methane (B114726) as the reagent gas.

  • Ion Source Temperature: 200°C.

  • Quadrupole Temperature: 150°C.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the this compound derivative.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol

HPLC-MS/MS offers the advantage of analyzing this compound directly without the need for derivatization, which simplifies sample preparation.

1. Sample Preparation: Extraction and Clean-up

  • Weigh 5 grams of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 84:16, v/v).

  • Homogenize at high speed for 3 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Pass an aliquot of the supernatant through a solid-phase extraction (SPE) clean-up cartridge (e.g., a multi-functional cartridge containing C18 and alumina).

  • Collect the eluate and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.

2. HPLC-MS/MS Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity or equivalent.

  • Column: Pentafluorophenyl column (e.g., 150 mm x 2.1 mm, 3 µm).[1]

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate in water with 0.1% formic acid.

  • Mobile Phase B: 5 mM ammonium acetate in methanol (B129727) with 0.1% formic acid.

  • Gradient: A suitable gradient from 10% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: AB Sciex QTRAP 6500 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Parameters: Optimized for this compound (e.g., IonSpray Voltage: 5500 V; Temperature: 500°C).

  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

Method Comparison and Discussion

Both GC-MS and HPLC-MS/MS are powerful techniques for the analysis of this compound, each with its own set of advantages and limitations.

GC-MS: The primary advantage of GC-MS is its high chromatographic resolution, which can be beneficial for complex matrices. However, the mandatory derivatization step for this compound adds complexity and time to the sample preparation process and can be a source of analytical variability. The use of NICI can provide high sensitivity for the halogenated derivatives of this compound.

HPLC-MS/MS: HPLC-MS/MS has become the method of choice for many mycotoxin analyses due to its ability to analyze polar and thermally labile compounds without derivatization.[4] This simplifies the workflow and reduces the potential for analytical errors. The high selectivity of tandem mass spectrometry (MS/MS) allows for reliable quantification even in complex food and feed matrices. For this compound, HPLC-MS/MS generally offers lower detection and quantification limits compared to GC-MS.[1]

Experimental Workflows

To visualize the distinct processes for each analytical technique, the following diagrams illustrate the experimental workflows for this compound analysis by GC-MS and HPLC-MS/MS.

GCMS_Workflow sample Sample Homogenization hydrolysis Alkaline Hydrolysis sample->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction evaporation1 Evaporation extraction->evaporation1 derivatization Derivatization (HFBI) evaporation1->derivatization evaporation2 Evaporation derivatization->evaporation2 reconstitution Reconstitution evaporation2->reconstitution gcms_analysis GC-MS Analysis reconstitution->gcms_analysis HPLCMSMS_Workflow sample Sample Homogenization extraction Solvent Extraction sample->extraction cleanup SPE Clean-up extraction->cleanup evaporation Evaporation cleanup->evaporation reconstitution Reconstitution evaporation->reconstitution hplcmsms_analysis HPLC-MS/MS Analysis reconstitution->hplcmsms_analysis

References

Safety Operating Guide

Proper Disposal of Verrucarol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of Verrucarol, a potent trichothecene (B1219388) mycotoxin. This document outlines immediate safety protocols, operational disposal plans, and step-by-step guidance to ensure the safe management of this compound waste.

This compound is a highly toxic trichothecene mycotoxin that requires stringent disposal procedures to ensure personnel safety and environmental protection.[1] As a substance that is fatal if swallowed, fatal in contact with skin, and fatal if inhaled, all handling and disposal steps must be conducted with extreme caution and adherence to institutional and regulatory guidelines.[1]

Immediate Safety and Handling

Before beginning any procedure involving this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. All waste containing this compound must be treated as hazardous waste and disposed of through an approved waste disposal plant.[2]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is critical when handling this compound. This includes:

  • Gloves: Double gloving with appropriate chemical-resistant gloves is recommended.

  • Lab Coat: A dedicated lab coat, preferably disposable, should be worn.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. For procedures with a higher risk of aerosolization, a respirator may be necessary.

In the event of a spill, immediately notify your EHS department. For skin contact, wash the affected area thoroughly with soap and water. Contaminated clothing should be carefully removed and double-bagged for disposal as hazardous waste.[3]

This compound Waste Disposal Workflow

The proper disposal of this compound waste involves a multi-step process to ensure the complete inactivation and safe disposal of this hazardous compound. The following workflow provides a logical sequence for managing this compound waste in a laboratory setting.

Verrucarol_Disposal_Workflow cluster_prep Waste Preparation cluster_inactivation Chemical Inactivation (in fume hood) cluster_disposal Final Disposal collect_waste Collect this compound Waste (Solid & Liquid) segregate_waste Segregate from Incompatible Chemicals collect_waste->segregate_waste choose_method Choose Inactivation Method (e.g., Sodium Hypochlorite) segregate_waste->choose_method perform_inactivation Perform Inactivation (Follow Protocol) choose_method->perform_inactivation verify_inactivation Verify Inactivation (If applicable) perform_inactivation->verify_inactivation neutralize_ph Neutralize pH (If necessary) verify_inactivation->neutralize_ph package_waste Package in Labeled Hazardous Waste Container neutralize_ph->package_waste contact_ehs Contact EHS for Pickup package_waste->contact_ehs

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Verrucarol
Reactant of Route 2
Verrucarol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.